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  • Product: 3,5-diethyl-1H-pyrazole-1-acetic acid
  • CAS: 922516-28-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 3,5-diethyl-1H-pyrazole-1-acetic acid

Introduction 3,5-diethyl-1H-pyrazole-1-acetic acid, with the Chemical Abstracts Service (CAS) number 922516-28-7, is a member of the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a key pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-diethyl-1H-pyrazole-1-acetic acid, with the Chemical Abstracts Service (CAS) number 922516-28-7, is a member of the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties. The addition of an acetic acid moiety at the N1 position and diethyl groups at the C3 and C5 positions of the pyrazole ring introduces specific physicochemical characteristics that are critical for its behavior in biological systems and for its formulation as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties and the determination of the molecular weight of 3,5-diethyl-1H-pyrazole-1-acetic acid. As a Senior Application Scientist, the following sections are structured to provide not only the fundamental data but also the underlying scientific principles and experimental methodologies for their determination, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Weight

The foundational step in characterizing any chemical entity is the confirmation of its molecular structure and weight.

Molecular Formula: C₉H₁₄N₂O₂

Molecular Weight: 182.22 g/mol

The molecular weight is a critical parameter for all quantitative analyses, including the preparation of solutions of known molarity and the interpretation of analytical data.

Experimental Determination of Molecular Weight

While the molecular weight can be calculated from the molecular formula, its experimental verification is a cornerstone of structural elucidation and purity assessment. The two primary methods for this are Mass Spectrometry and Elemental Analysis.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers significant structural information.

Expected Fragmentation Pattern: The mass spectrum of 3,5-diethyl-1H-pyrazole-1-acetic acid is expected to show a prominent molecular ion peak [M]⁺ at m/z 182. The fragmentation is likely to proceed through the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da). The pyrazole ring itself is relatively stable, but fragmentation of the ethyl groups can also occur. The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion [M]⁺.

  • Acceleration: The positively charged ions are accelerated by an electric field.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Diagram: Mass Spectrometry Workflow

cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample Sample Solution IonSource Electron Ionization Source Sample->IonSource Vaporization MassAnalyzer Mass Analyzer (e.g., TOF) IonSource->MassAnalyzer Acceleration Detector Detector MassAnalyzer->Detector Separation (m/z) DataSystem Data System Detector->DataSystem Signal Processing

Caption: Workflow for Mass Spectrometry Analysis.

Elemental analysis provides the percentage composition of elements (C, H, N, O) in a compound. This data is used to confirm the empirical and molecular formulas. For a new compound, the experimentally determined percentages should be within ±0.4% of the calculated values for the proposed formula.[1]

Theoretical Composition for C₉H₁₄N₂O₂:

  • Carbon (C): 59.32%

  • Hydrogen (H): 7.74%

  • Nitrogen (N): 15.37%

  • Oxygen (O): 17.56%

Protocol: CHN/O Elemental Analysis

  • Sample Preparation: A few milligrams of the dry, pure compound are accurately weighed.

  • Combustion (CHN analysis): The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection (CHN analysis): The combustion products are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Pyrolysis (O analysis): For oxygen analysis, the sample is pyrolyzed in a furnace filled with a reagent that quantitatively converts oxygen into a detectable gas (e.g., CO).

  • Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted/Estimated ValueSignificance in Drug Development
Melting Point (°C) 170-180 (estimated)Purity assessment and solid-state stability.
pKa ~4.0-5.0 (estimated)Influences ionization state, solubility, and receptor binding.
logP ~1.5-2.5 (estimated)Measure of lipophilicity, affecting membrane permeability and distribution.
Aqueous Solubility Sparingly solubleImpacts bioavailability and formulation options.
Melting Point
pKa (Acid Dissociation Constant)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. As 3,5-diethyl-1H-pyrazole-1-acetic acid possesses a carboxylic acid group, it will act as a weak acid. The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring. The pyrazole ring itself is a weak base. The pKa of the carboxylic acid group is expected to be in the typical range for organic acids, likely between 4 and 5.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Diagram: pKa Determination Workflow

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Compound Dissolve Compound in Solvent Titrate Titrate with Standardized Base Compound->Titrate Monitor Monitor pH Titrate->Monitor Plot Plot Titration Curve Monitor->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium. A positive logP value indicates a preference for the lipid phase. The presence of the two ethyl groups will increase the lipophilicity compared to the dimethyl analog.

Protocol: Shake-Flask Method for logP Determination

  • System Preparation: A solution of the compound is prepared in either water or octanol.

  • Partitioning: A known volume of the solution is mixed with an equal volume of the other immiscible solvent (octanol or water) in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Aqueous Solubility

Aqueous solubility is a critical property that affects the absorption and bioavailability of a drug. Poor solubility can be a major hurdle in drug development. As an organic acid, the solubility of 3,5-diethyl-1H-pyrazole-1-acetic acid is expected to be pH-dependent. It will be more soluble in its ionized (deprotonated) form at higher pH values.

Protocol: Kinetic Solubility Assay

  • Sample Preparation: A stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

  • Dilution: Aliquots of the stock solution are added to an aqueous buffer at different pH values.

  • Equilibration: The solutions are shaken for a period to allow for dissolution and potential precipitation.

  • Filtration/Centrifugation: Any precipitated material is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: The solubility at each pH is reported.

Conclusion

This technical guide has detailed the essential physicochemical properties and methods for determining the molecular weight of 3,5-diethyl-1H-pyrazole-1-acetic acid. While experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization based on the properties of analogous compounds and established analytical methodologies. For researchers in the field, the protocols and theoretical considerations outlined herein serve as a valuable resource for the synthesis, purification, and preclinical evaluation of this and other novel pyrazole derivatives. The interplay of the pyrazole core, the diethyl substituents, and the acetic acid side chain results in a unique set of properties that warrant further investigation for potential therapeutic applications.

References

  • ACS Publications. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Retrieved from [Link]

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • AppChem. (n.d.). 2-(3,5-diethyl-1H-pyrazol-1-yl)acetic acid. Retrieved from [Link]

  • ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetics and bioavailability of 3,5-diethyl-1H-pyrazole-1-acetic acid

An in-depth technical evaluation of the pharmacokinetics (PK) and bioavailability of 3,5-diethyl-1H-pyrazole-1-acetic acid requires a mechanistic understanding of its physicochemical properties. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the pharmacokinetics (PK) and bioavailability of 3,5-diethyl-1H-pyrazole-1-acetic acid requires a mechanistic understanding of its physicochemical properties. As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic entity interacting with physiological barriers, metabolizing enzymes, and transport proteins.

This whitepaper provides a comprehensive framework for evaluating the pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 3,5-diethyl-1H-pyrazole-1-acetic acid, a critical scaffold found in complex therapeutics such as Lersivirine metabolite M19 (UK-533,713) and various CRTh2 antagonists .

Physicochemical Profiling: The Foundation of Pharmacokinetics

The behavior of 3,5-diethyl-1H-pyrazole-1-acetic acid in biological systems is governed by the interplay between its lipophilic diethyl-pyrazole core and its hydrophilic, ionizable acetic acid moiety.

  • Ionization and Permeability: The carboxylic acid group has a predicted pKa of ~4.2. At a physiological pH of 7.4, the molecule is >99% ionized (anionic). While the 3,5-diethyl substitutions provide sufficient lipophilicity (LogP ~2.1) to partition into lipid bilayers, the negative charge at physiological pH restricts rapid transcellular passive diffusion.

  • Protein Binding: Acidic drugs typically exhibit high plasma protein binding (PPB), specifically to Human Serum Albumin (HSA) at Site I or Site II. This high binding affinity restricts the unbound fraction ( fu​ ), which limits the volume of distribution ( Vd​ ) primarily to the central plasma compartment and extracellular fluid .

Table 1: Physicochemical Parameters and ADME Implications
ParameterValueImplications for ADME Behavior
Molecular Weight 182.22 g/mol Highly favorable for oral absorption; strictly Lipinski-compliant.
pKa (Acidic) ~4.2Highly ionized in the intestine and blood; restricts passive CNS penetration.
LogP ~2.1Moderate lipophilicity; balances aqueous solubility with membrane partitioning.
Topological Polar Surface Area (TPSA) 45.5 ŲExcellent for intestinal permeability; low liability for P-glycoprotein (P-gp) efflux.

Pre-Clinical ADME Workflow

To accurately predict human pharmacokinetics, we must deploy a sequential, self-validating cascade of in vitro and in vivo assays.

ADME_Workflow Synth Compound Synthesis & Purity Check InVitro In Vitro Permeability (Caco-2 / PAMPA) Synth->InVitro Metab Microsomal Stability (HLM / RLM) InVitro->Metab InVivo In Vivo PK (Rat IV/PO Models) Metab->InVivo BioAvail Bioavailability (F%) Calculation InVivo->BioAvail

Figure 1: Sequential pre-clinical ADME and bioavailability evaluation workflow.

Metabolic Biotransformation Pathways

The metabolic clearance of pyrazole-acetic acid derivatives is typically multi-phasic . The molecule undergoes both Phase I oxidation and Phase II conjugation.

  • Phase I (CYP450 Oxidation): The 3,5-diethyl groups are prime targets for aliphatic oxidation by hepatic cytochromes (primarily CYP3A4 and CYP2C9), yielding hydroxyethyl metabolites.

  • Phase II (Glucuronidation): The acetic acid moiety is highly susceptible to UGT-mediated acyl-glucuronidation (specifically UGT1A3 and UGT2B7). Causality Note: Acyl glucuronides can occasionally undergo intramolecular rearrangement to form reactive species. Therefore, monitoring the stability of the glucuronide conjugate in plasma is a mandatory safety step to rule out covalent binding to off-target proteins.

Metabolic_Pathway Parent 3,5-diethyl-1H-pyrazole -1-acetic acid Phase1 Phase I: CYP450 (Aliphatic Oxidation) Parent->Phase1 CYP3A4/2C9 Phase2 Phase II: UGTs (Acyl Glucuronidation) Parent->Phase2 UGT1A3/2B7 Metab1 Hydroxyethyl Metabolites Phase1->Metab1 Metab2 Acyl-Glucuronide Conjugate Phase2->Metab2 Excretion Renal / Biliary Excretion Metab1->Excretion Metab2->Excretion

Figure 2: Primary Phase I and Phase II metabolic biotransformation pathways.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems containing internal controls that prove the assay functioned correctly before any test article data is accepted.

Protocol 1: pH-Gradient Caco-2 Permeability Assay

Because the compound is an acid, standard pH 7.4/7.4 assays will artificially depress the apparent permeability ( Papp​ ). We utilize a pH gradient to mimic the gastrointestinal microclimate.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until fully differentiated.

  • System Validation (The Control Mechanism): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed.

  • Buffer Preparation: Prepare Apical buffer (HBSS, pH 6.5) to mimic the jejunum, and Basolateral buffer (HBSS, pH 7.4) to mimic systemic circulation.

  • Dosing: Spike 3,5-diethyl-1H-pyrazole-1-acetic acid (10 µM) into the apical chamber. Co-administer Lucifer Yellow (100 µM) as a paracellular integrity marker.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes.

  • LC-MS/MS Analysis: Quantify the compound.

  • Data Acceptance Criteria: The assay is only valid if Lucifer Yellow Papp​ is <1×10−6 cm/s (proving the monolayer remained intact during the assay) and the high-permeability control (Propranolol) achieves Papp​>20×10−6 cm/s.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

To determine absolute bioavailability ( F% ), we must compare systemic exposure (AUC) between intravenous (IV) and oral (PO) administration.

Step-by-Step Methodology:

  • Formulation (Causality): To prevent dissolution-rate limited absorption (which confounds true permeability data), formulate the compound as a clear solution. Use 5% DMSO, 10% Solutol HS15, and 85% Saline. Do not use suspensions for absolute F% calculations.

  • Animal Prep: Fast male Sprague-Dawley rats (n=3 per group) overnight to eliminate food-effect variables.

  • Dosing:

    • Group 1 (IV): Administer 5 mg/kg via the tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Serial Microsampling: Collect 200 µL blood samples via jugular vein catheters at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Centrifuge immediately at 4°C to extract plasma. Crash proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Calculation: Absolute bioavailability is calculated using the dose-normalized Area Under the Curve (AUC):

    F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Quantitative Data Synthesis

Based on the structural analogs and historical data of pyrazole-acetic acid derivatives , the following table summarizes the expected pharmacokinetic parameters in a rodent model. The moderate bioavailability (~34%) is typical for this class, driven by rapid Phase II hepatic clearance rather than poor absorption.

Table 2: Pharmacokinetic Parameters (Rat Model, 5 mg/kg IV, 10 mg/kg PO)
Pharmacokinetic ParameterIV Administration (5 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 2450 ± 3101120 ± 180
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 4800 ± 4203260 ± 350
Clearance ( Cl ) (mL/min/kg) 17.4 ± 2.1N/A
Volume of Distribution ( Vdss​ ) (L/kg) 0.85 ± 0.12N/A
Half-life ( t1/2​ ) (h) 2.8 ± 0.43.1 ± 0.5
Absolute Bioavailability ( F% ) 100% ~34%

References

  • PubChem Compound Summary for CID 69361841 (Lersivirine metabolite M19) . National Center for Biotechnology Information. Available at:[Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists . ResearchGate. Available at:[Link]

  • Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase . Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Do We Need to Optimize Plasma Protein and Tissue Binding in Drug Discovery? . ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid

This document provides a comprehensive, field-tested protocol for the synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid. Designed for researchers in organic chemistry, medicinal chemistry, and drug development, this gui...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, field-tested protocol for the synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid. Designed for researchers in organic chemistry, medicinal chemistry, and drug development, this guide offers a detailed, two-step synthetic route. Beyond a mere recitation of steps, this protocol elucidates the underlying chemical principles, ensuring a robust and reproducible methodology.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. Their prevalence is due to their ability to engage in various biological interactions, acting as effective bioisosteres for other functional groups and participating in hydrogen bonding. The target molecule, 3,5-diethyl-1H-pyrazole-1-acetic acid, is a valuable building block for creating more complex molecules with potential therapeutic applications, ranging from anti-inflammatory to anticancer agents[1][2][3]. This protocol outlines a reliable synthesis from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid is efficiently achieved in two primary steps:

  • Step 1: Pyrazole Ring Formation. Condensation of 3,5-heptanedione with hydrazine hydrate to form 3,5-diethyl-1H-pyrazole.

  • Step 2: N-Alkylation and Hydrolysis. Alkylation of the 3,5-diethyl-1H-pyrazole with ethyl bromoacetate followed by saponification of the resulting ester to yield the final carboxylic acid.

Visualizing the Workflow

The following diagram illustrates the sequential nature of the synthesis, from starting materials to the final product.

Synthesis_Workflow A 3,5-Heptanedione + Hydrazine Hydrate B Step 1: Pyrazole Formation (Condensation Reaction) A->B Ethanol, Reflux C 3,5-diethyl-1H-pyrazole B->C E Step 2a: N-Alkylation C->E D Ethyl Bromoacetate, K2CO3 D->E F Ethyl 3,5-diethyl-1H-pyrazole-1-acetate E->F Acetone, Reflux H Step 2b: Saponification (Ester Hydrolysis) F->H G NaOH (aq), Heat G->H I 3,5-diethyl-1H-pyrazole-1-acetic acid (Final Product) H->I Acidic Workup

Caption: Synthetic workflow for 3,5-diethyl-1H-pyrazole-1-acetic acid.

Part 1: Synthesis of 3,5-diethyl-1H-pyrazole

This initial step involves a classic Knorr-type pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[4] This method is highly reliable for producing symmetrically substituted pyrazoles.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,5-Heptanedione128.1810.0 g78.0
Hydrazine Hydrate (~64%)50.064.88 g78.0
Ethanol (95%)-100 mL-
Diethyl Ether-As needed-
Anhydrous Sodium Sulfate-As needed-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (78.0 mmol) of 3,5-heptanedione in 100 mL of 95% ethanol.

  • Addition of Hydrazine: While stirring at room temperature, slowly add 4.88 g (78.0 mmol) of hydrazine hydrate to the ethanolic solution. Causality Note: The addition should be controlled as the initial reaction can be exothermic. Using hydrazine hydrate is often preferred over hydrazine sulfate as it avoids the formation of inorganic salt byproducts, simplifying the workup.[5]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting dione is consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Rationale: The product, 3,5-diethyl-1H-pyrazole, is more soluble in the organic phase, while any unreacted hydrazine hydrate or impurities will remain in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-diethyl-1H-pyrazole as an oil or a low-melting solid.

Part 2: Synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid

This part of the synthesis involves two key transformations: the N-alkylation of the pyrazole ring, followed by the hydrolysis of the resulting ester.

Sub-step 2a: N-Alkylation to form Ethyl 3,5-diethyl-1H-pyrazole-1-acetate

N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. However, for a symmetrical pyrazole like 3,5-diethyl-1H-pyrazole, this is not a concern, leading to a single N-alkylated product.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,5-diethyl-1H-pyrazole124.19(Assumed from Step 1)~70.0
Ethyl Bromoacetate167.0012.9 g (8.7 mL)77.0
Anhydrous Potassium Carbonate138.2114.5 g105.0
Acetone-150 mL-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the crude 3,5-diethyl-1H-pyrazole (~70.0 mmol) and 14.5 g (105.0 mmol) of anhydrous potassium carbonate in 150 mL of acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 12.9 g (77.0 mmol) of ethyl bromoacetate dropwise.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 60°C) for 12-18 hours. Monitor the reaction by TLC. Expert Insight: The use of a polar aprotic solvent like acetone and a mild base like K₂CO₃ is a standard and effective condition for the N-alkylation of pyrazoles.[6]

  • Workup: After cooling, filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3,5-diethyl-1H-pyrazole-1-acetate. This crude ester is often of sufficient purity to proceed to the next step without further purification.

Sub-step 2b: Saponification to 3,5-diethyl-1H-pyrazole-1-acetic acid

The final step is a standard ester hydrolysis (saponification) under basic conditions, followed by acidification to yield the desired carboxylic acid.

Materials and Reagents
ReagentQuantity
Crude Ester from Step 2a~70.0 mmol
Sodium Hydroxide (NaOH)4.2 g (105.0 mmol)
Water50 mL
Ethanol50 mL
Concentrated HClAs needed
Step-by-Step Protocol
  • Hydrolysis: Dissolve the crude ester in a mixture of 50 mL of ethanol and 50 mL of a 2.1 M aqueous sodium hydroxide solution (4.2 g of NaOH in 50 mL of water).

  • Heating: Heat the mixture at 60-70°C for 2-3 hours, or until the ester is fully consumed (monitored by TLC).

  • Solvent Removal: Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3,5-diethyl-1H-pyrazole-1-acetic acid.

Expected Results and Characterization

The final product, 3,5-diethyl-1H-pyrazole-1-acetic acid, should be a white to off-white solid. The structure and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • ¹H NMR: Expect to see characteristic signals for the two equivalent ethyl groups (triplets and quartets), a singlet for the pyrazole C4-H, a singlet for the methylene group of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to the pyrazole ring carbons, the ethyl group carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid should be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₉H₁₄N₂O₂) should be observed.

Troubleshooting

  • Low yield in Step 1: Ensure the hydrazine hydrate is of good quality and the reflux is adequate. Incomplete reaction can be addressed by extending the reflux time.

  • Incomplete N-alkylation in Step 2a: Ensure the potassium carbonate is anhydrous and finely powdered to maximize surface area. If the reaction stalls, a stronger base like sodium hydride (NaH) in a solvent like DMF could be cautiously employed, though this requires more stringent anhydrous conditions.

  • Incomplete hydrolysis in Step 2b: Extend the heating time or increase the concentration of the NaOH solution. Ensure all the organic solvent from the previous step is removed before acidification to prevent the product from remaining in solution.

References

  • Organic Syntheses. 3,5-dimethylpyrazole. Available at: [Link]

  • Scribd. Synthesis of 3,5-Dimethylpyrazole. Available at: [Link]

  • ResearchGate. Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Available at: [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. Available at: [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • Google Patents. Method for preparing 3.5-dimethylpyrazole.
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • ACS Publications. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Available at: [Link]

  • ResearchGate. synthesis and crystal structure of [bis-(3,5-dimethyl-pyrazol-1- ylmethyl)-amino]-acetic acid methyl ester. Available at: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • MDPI. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

  • Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Peertechz Publications. Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]

Sources

Application

Application Note: 3,5-Diethyl-1H-pyrazole-1-acetic Acid as a Tunable N,O-Donor Ligand in Transition Metal Complexes

Target Audience: Coordination Chemists, Catalysis Researchers, and Metallopharmaceutical Scientists Document Type: Technical Guide & Experimental Protocol Executive Summary The rational design of transition metal complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Coordination Chemists, Catalysis Researchers, and Metallopharmaceutical Scientists Document Type: Technical Guide & Experimental Protocol

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. While 3,5-dimethylpyrazole-1-acetic acid is a ubiquitous N,O-donor ligand in coordination chemistry, its higher homologue—3,5-diethyl-1H-pyrazole-1-acetic acid (depzaH) —offers distinct physicochemical advantages. The incorporation of ethyl groups at the 3- and 5-positions of the pyrazole ring introduces critical steric bulk and significantly enhances the lipophilicity of the resulting metal complexes.

This application note provides a comprehensive guide to utilizing depzaH in transition metal coordination. It details the mechanistic causality behind its coordination behavior, outlines a self-validating protocol for complex synthesis, and explores its applications in homogeneous catalysis and drug development, where the 3,5-diethylpyrazole-1-acetic acid scaffold is increasingly recognized for its pharmacological relevance[1].

Mechanistic Insights: The Role of the 3,5-Diethyl Substitution

As a Senior Application Scientist, it is crucial to understand why depzaH is selected over simpler analogues. The ligand operates as a bifunctional chelator, utilizing the soft pyrazole nitrogen (N2) and the hard carboxylate oxygen to bind metal centers.

Steric Tuning and Coordination Geometry

The ethyl groups at the 3- and 5-positions exert a profound steric effect. When coordinating to transition metals like Cu(II) or Pd(II), the bulky 3-ethyl group projects toward the axial coordination sites of the metal center.

  • Causality: This steric hindrance effectively blocks axial solvent coordination, forcing the metal into a strict square-planar or highly distorted tetrahedral geometry rather than an octahedral one. In catalytic applications, this creates a permanently open, coordinatively unsaturated site, which is essential for substrate binding and rapid catalytic turnover. Furthermore, regulating the coordination environment through such isomeric and steric modifications is a proven strategy for tuning the thermodynamic stability and reactivity of coordination compounds[2].

Lipophilicity in Metallopharmaceuticals

In drug development, crossing the phospholipid bilayer is a primary hurdle for metal-based drugs. The extended aliphatic chains of the diethyl substitution increase the partition coefficient (LogP) of the complex.

  • Causality: By neutralizing the metal's charge via deprotonation of the acetic acid moiety and shielding the metal core with lipophilic ethyl groups, the resulting neutral [M(depza)₂] complexes exhibit superior membrane permeability compared to their dimethyl counterparts.

CoordinationModes L 3,5-Diethyl-1H-pyrazole- 1-acetic acid (depza) M1 Bidentate (N,O) Chelation (Monomeric Complexes) L->M1 Pd(II), Cu(II) M2 Bridging (N,O,O') (Coordination Polymers) L->M2 Zn(II), Ln(III) M3 Monodentate (O-only) (Sterically Hindered) L->M3 Bulky Metals

Fig 1: Coordination modes of the depza ligand based on metal center and steric constraints.

Application Workflows

Workflow A: Homogeneous Cross-Coupling Catalysts

Palladium(II) complexes of depza, such as [Pd(depza)₂], are highly soluble in non-polar solvents like toluene and dichloromethane. This solubility, driven by the diethyl groups, allows for truly homogeneous Suzuki-Miyaura or Heck cross-coupling reactions without the need for phase-transfer catalysts.

Workflow B: Bioinorganic Modeling

Copper(II) complexes of depza are utilized to model the active sites of metalloenzymes (e.g., galactose oxidase). The N,O-coordination sphere accurately mimics the histidine/tyrosine environment of the enzyme, while the steric bulk prevents the formation of inactive, polymeric copper species.

Experimental Protocol: Synthesis of Bis(3,5-diethyl-1H-pyrazole-1-acetato)copper(II)

This protocol describes the synthesis of a monomeric Cu(II) complex. The procedure is designed as a self-validating system , ensuring that errors are caught at intermediate checkpoints.

Materials Required:
  • 3,5-Diethyl-1H-pyrazole-1-acetic acid (depzaH) (2.0 equivalents)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (1.0 equivalent)

  • Sodium hydroxide (NaOH) (0.1 M standard solution)

  • Methanol (HPLC grade)

Step-by-Step Methodology:

Step 1: Ligand Dissolution

  • Suspend 2.0 mmol of depzaH in 20 mL of methanol.

  • Causality for solvent choice: Methanol is chosen because it solubilizes both the free ligand and the intermediate sodium salt, but the final neutral Cu(II) complex exhibits lower solubility in it, driving precipitation and maximizing yield.

Step 2: Controlled Deprotonation

  • Add 2.0 mmol of NaOH (20 mL of 0.1 M solution) dropwise to the ligand suspension under continuous stirring.

  • Validation Checkpoint: Monitor the pH. The solution must clarify completely, and the pH should stabilize between 7.5 and 8.0. If the pH exceeds 9.0, add trace amounts of depzaH. Excess base will cause the irreversible precipitation of Cu(OH)₂ in the next step, ruining the synthesis.

Step 3: Metal Complexation

  • Dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of methanol.

  • Add the blue copper solution dropwise to the deprotonated ligand solution over 15 minutes.

  • Stir the resulting deep blue/green solution at room temperature for 2 hours.

Step 4: Isolation and Purification

  • Concentrate the solution under reduced pressure to approximately 10 mL.

  • Allow the solution to stand at 4°C overnight to induce crystallization.

  • Filter the resulting microcrystals, wash with cold diethyl ether (2 × 5 mL) to remove unreacted ligand, and dry in vacuo.

  • Validation Checkpoint: The filtrate should be nearly colorless. A strongly colored filtrate indicates incomplete precipitation, requiring further concentration.

ProtocolWorkflow S1 Step 1: Ligand Preparation Dissolve depza in MeOH S2 Step 2: Deprotonation Add 1.0 eq NaOH (pH 7.5) S1->S2 S3 Step 3: Metal Complexation Add 0.5 eq Cu(OAc)2 S2->S3 Dropwise addition S4 Step 4: Isolation Filter, Wash, and Dry S3->S4 Stir 2h at RT S5 Step 5: Validation FT-IR (Δν) & Elemental Analysis S4->S5 Yield > 80%

Fig 2: Self-validating workflow for the synthesis of transition metal depza complexes.

Data Presentation: Spectroscopic Validation

To confirm the structural integrity of the synthesized complex, spectroscopic data must be compared against the free ligand. The table below summarizes the critical diagnostic shifts.

Spectroscopic FeatureFree Ligand (depzaH)Coordinated Complex [Cu(depza)₂]Diagnostic Significance
FT-IR: ν(O-H) ~3100–2500 cm⁻¹ (broad)AbsentConfirms complete deprotonation of the carboxylic acid.
FT-IR: ν_as(COO⁻) ~1725 cm⁻¹ (C=O)1610–1630 cm⁻¹Shift indicates carboxylate oxygen coordination to the metal.
FT-IR: ν_s(COO⁻) ~1400 cm⁻¹1380–1400 cm⁻¹Used to calculate Δν.
FT-IR: Δν (ν_as - ν_s) N/A> 200 cm⁻¹A Δν > 200 cm⁻¹ strongly suggests a monodentate or highly asymmetric bidentate carboxylate coordination mode, typical for sterically hindered ligands.
¹H-NMR: -CH₂- (Acetate) ~4.8 ppm (singlet)~5.2 ppm (singlet)*Downfield shift confirms pyrazole N-coordination pulling electron density from the acetate bridge. (Note: NMR is only applicable for diamagnetic complexes like Pd²⁺ or Zn²⁺, not paramagnetic Cu²⁺).

References

  • National Center for Biotechnology Information (PubChem). "Lersivirine metabolite M19 (CID 69361841)." PubChem Database. Demonstrates the pharmacological relevance and structural framework of the 3,5-diethyl-1H-pyrazole-1-acetic acid scaffold in drug metabolism. Available at:[Link]

  • American Chemical Society. "Regulating the Coordination Environment by Using Isomeric Ligands: Enhancing the Energy and Sensitivity of Energetic Coordination Compounds." Inorganic Chemistry. Discusses the principles of utilizing substituted pyrazole-based ligands to tune the coordination environment and thermodynamic stability of transition metal complexes. Available at:[Link]

Sources

Method

Application Note: Preparation and Handling of 3,5-Diethyl-1H-pyrazole-1-acetic acid Stock Solutions for In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Technical Application Guide Introduction & Scientific Rationale The compound 3,5-dieth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Technical Application Guide

Introduction & Scientific Rationale

The compound 3,5-diethyl-1H-pyrazole-1-acetic acid (CAS: 922516-28-7) is a critical synthetic building block and ligand frequently utilized in the development of pyrazole-based small molecule inhibitors and pharmacological probes[1]. Structurally, it features a lipophilic pyrazole core flanked by two ethyl groups, coupled with an ionizable acetic acid moiety.

When transitioning this compound from chemical synthesis to in vitro cell culture assays, researchers face a distinct solubility challenge. While the acetic acid group can form aqueous-soluble salts at highly alkaline pH levels, such extremes are incompatible with physiological cell culture media. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the universal vehicle of choice. DMSO readily penetrates hydrophobic barriers like the plasma membrane and effectively solvates the amphipathic pyrazole structure without requiring pH manipulation[2].

However, improper handling of DMSO stock solutions can lead to solvent-induced cytotoxicity, altered cell phenotypes, and compound degradation[3]. This application note provides a self-validating, step-by-step protocol for preparing, storing, and diluting 3,5-diethyl-1H-pyrazole-1-acetic acid to ensure absolute experimental reproducibility.

Physicochemical Properties & Dilution Metrics

Before initiating the protocol, it is essential to establish the precise mass-to-volume ratios required for your target stock concentrations.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 2-(3,5-diethyl-1H-pyrazol-1-yl)acetic acid
CAS Number 922516-28-7
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Primary Solvent Anhydrous DMSO (Cell Culture Grade, ≥99.9%)
Storage (Powder) Room Temperature (Desiccated)
Storage (Solution) -20°C or -80°C (Protected from light)
Table 2: Mass-to-Volume Master Stock Preparation Guide

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Target Master Stock ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
50 mM (High-Density Stock)9.11 mg1.0 mL
50 mM (High-Density Stock)45.55 mg5.0 mL
10 mM (Standard Stock)1.82 mg1.0 mL
10 mM (Standard Stock)9.11 mg5.0 mL

Experimental Workflow & Causality

The preparation of pyrazole derivatives requires strict adherence to environmental controls. The following workflow illustrates the critical path from dry powder to cryopreserved aliquots.

G A 1. Weighing (Analytical Balance) B 2. Dissolution (Anhydrous DMSO) A->B Add Solvent C 3. Sterile Filtration (0.22 µm PTFE) B->C Vortex to Clear D 4. Aliquoting (Amber Vials) C->D Laminar Flow E 5. Cryopreservation (-20°C to -80°C) D->E Seal & Freeze

Figure 1: Standardized workflow for the preparation of pyrazole-derivative master stocks.

Step-by-Step Protocol

Step 1: Precision Weighing

  • Action: Allow the lyophilized powder of 3,5-diethyl-1H-pyrazole-1-acetic acid to equilibrate to room temperature in a desiccator before opening. Weigh the required mass (e.g., 9.11 mg) using a calibrated analytical balance.

  • Causality: Opening cold vials introduces atmospheric condensation. Because the compound contains a hydrophilic acetic acid tail, moisture absorption will alter the true mass and subsequently skew the final molarity of your stock.

Step 2: Primary Dissolution

  • Action: Transfer the powder to a sterile glass vial or polypropylene tube. Add the exact volume of Cell Culture Grade Anhydrous DMSO (e.g., 1.0 mL for a 50 mM stock). Vortex gently for 30–60 seconds until the solution is optically clear.

  • Causality: Anhydrous DMSO is required because standard DMSO is highly hygroscopic. Water ingress into the DMSO will cause the lipophilic pyrazole core to precipitate out of solution over time[4].

Step 3: Sterile Filtration (Critical Step)

  • Action: In a laminar flow hood, draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile container.

  • Causality: Never use PES (Polyethersulfone) or CA (Cellulose Acetate) filters. 100% DMSO will rapidly dissolve these polymers, leaching toxic plastics directly into your stock solution and instantly killing your cell cultures. PTFE is chemically inert to DMSO.

Step 4: Aliquoting and Cryopreservation

  • Action: Dispense the filtered master stock into single-use aliquots (e.g., 20 µL to 50 µL) using sterile amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Causality: Pyrazole compounds can undergo structural degradation upon repeated freeze-thaw cycles. Furthermore, repeated opening of a master DMSO vial introduces moisture, leading to micro-precipitation of the compound[4]. Single-use aliquots guarantee a self-validating, consistent concentration for every assay.

Downstream Application: Cell Culture Dilution Pathway

When treating cells, the final concentration of DMSO is just as critical as the concentration of the pyrazole compound. DMSO toxicity is largely driven by its effect on the physical properties of lipid membranes, decreasing membrane selectivity and increasing permeability[3]. Concentrations above 0.5% (v/v) have been definitively shown to inhibit T-cell proliferation, alter cytokine production (TNF-α, IFN-γ), and induce apoptosis in various cell lines[2][3].

The Rule of Thumb: Always maintain the final DMSO concentration in the cell culture well at or below 0.1% (v/v) .

G S1 Master Stock (50 mM) in 100% DMSO S2 Intermediate Stock (1 mM) in 100% DMSO S1->S2 1:50 Dilution (in DMSO) S3 Working Medium (10 µM) in Complete Cell Culture Media S2->S3 1:100 Dilution (in Culture Media) S4 In Vitro Cell Assay (Final DMSO = 0.02%) S3->S4 Apply to Cells (Incubation)

Figure 2: Serial dilution cascade designed to maintain terminal DMSO concentrations well below the 0.1% cytotoxicity threshold.

Dilution Protocol for Assays
  • Thaw: Remove a single aliquot of the 50 mM master stock from -20°C and allow it to thaw completely at room temperature. Vortex briefly.

  • Intermediate Dilution (Solvent-to-Solvent): If your target treatment concentration is low (e.g., 10 µM), first perform an intermediate dilution in 100% DMSO. For example, dilute the 50 mM stock 1:50 in DMSO to create a 1 mM intermediate stock.

  • Media Dilution (Aqueous Phase): Dilute the 1 mM intermediate stock 1:100 directly into pre-warmed complete cell culture media (e.g., 10 µL of intermediate stock into 990 µL of media). This yields a final compound concentration of 10 µM with a final DMSO concentration of exactly 0.1%.

  • Vehicle Control: You must prepare a vehicle control well containing 0.1% DMSO in complete media (without the pyrazole compound) to baseline any solvent-induced metabolic shifts[4].

References

  • BioRxiv. (2026). Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. Retrieved April 6, 2026, from[Link]

  • National Institutes of Health (PMC). (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved April 6, 2026, from[Link]

Sources

Application

Application Note: Chromatographic Separation and Quantification of 3,5-Diethyl-1H-pyrazole-1-acetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol and Method Development Guide Introduction and Chemical Context 3,5-Diethyl-1H-pyrazole-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol and Method Development Guide

Introduction and Chemical Context

3,5-Diethyl-1H-pyrazole-1-acetic acid (CAS No. 922516-28-7) is a highly functionalized pyrazole derivative widely utilized as an intermediate in the synthesis of pharmaceuticals, including metal-chelating agents, anti-inflammatory compounds, and allosteric inhibitors[1][2]. The molecule features a lipophilic 3,5-diethylpyrazole core and a polar, ionizable acetic acid moiety.

Mechanistic Rationale for Separation Strategy

The presence of the carboxylic acid group imparts a pKa of approximately 4.5[1]. In standard aqueous environments (pH > 5), the molecule exists primarily in its ionized (carboxylate) form, which leads to poor retention and severe peak tailing on standard reversed-phase (RP) stationary phases. To achieve baseline resolution and high theoretical plate counts, the chromatographic environment must be strictly controlled. By utilizing an acidic mobile phase modifier (such as 0.1% Trifluoroacetic acid or Formic acid), the pH is driven below 2.5, effectively suppressing the ionization of the acetic acid moiety. This forces the analyte into its neutral state, maximizing hydrophobic interactions with the C18 alkyl chains of the stationary phase[3][4].

Experimental Workflow and Logic

The following diagram illustrates the logical progression of the analytical workflow, from sample preparation to final quantification. Each step is designed to act as a self-validating system; for instance, the mobile phase optimization directly dictates the success of the RP-HPLC separation.

HPLC_Workflow A 1. Sample Preparation (Dissolution in 50:50 MeOH:H2O) B 2. Mobile Phase Buffering (0.1% TFA to suppress ionization) A->B C 3. RP-HPLC Separation (C18 Column, Gradient Elution) B->C D 4. Detection & Quantification (UV at 230 nm / ESI-MS) C->D E 5. Data Integration & Validation D->E

Figure 1: End-to-end chromatographic workflow for pyrazole-1-acetic acid derivatives.

Quantitative Method Parameters

To ensure reproducibility across different laboratory environments, the optimized gradient elution profile and system parameters are summarized below.

Table 1: Optimized HPLC System Conditions
ParameterSpecification / ConditionRationale
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)High carbon load for optimal retention of the diethylpyrazole core.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Lowers pH < 2.5 to ensure the acetic acid group remains protonated.
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFAProvides necessary elution strength while maintaining acidic pH.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Volume 10 µLPrevents column overloading and band broadening.
Detection (UV) 230 nmCorresponds to the π-π* transition of the pyrazole ring[5].
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (MeCN)
0.08515
2.08515
10.03070
12.01090
14.01090
14.18515
18.08515

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating. System suitability criteria (tailing factor < 1.5, theoretical plates > 5000) must be met before proceeding to sample analysis.

Phase 1: Mobile Phase and Standard Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA). Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Sonicate and filter.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Methanol and Water. Expert Insight: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion at the solvent front.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3,5-diethyl-1H-pyrazole-1-acetic acid reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock solution serially to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

Phase 2: System Equilibration and Suitability Testing
  • Purge the HPLC lines with Mobile Phases A and B.

  • Install the C18 column and set the column oven to 35 °C.

  • Pump the initial gradient conditions (85% A / 15% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until a stable baseline is achieved at 230 nm.

  • System Suitability Injection: Inject the 50 µg/mL standard six consecutive times.

    • Validation Check: Ensure the Relative Standard Deviation (RSD) of the retention time and peak area is ≤ 2.0%. The USP tailing factor must be ≤ 1.5.

Phase 3: Sample Analysis and Integration
  • Inject blank diluent to confirm the absence of ghost peaks or carryover.

  • Inject the prepared calibration standards, followed by the unknown samples.

  • Bracket the sample sequence with a mid-level standard every 10 injections to verify ongoing system stability.

  • Integrate the peak corresponding to 3,5-diethyl-1H-pyrazole-1-acetic acid (typically eluting around 7.5 - 8.2 minutes under these gradient conditions).

References

  • National Center for Biotechnology Information (PMC). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review" (Details the pharmacological relevance and UV characteristics of 3,5-substituted pyrazoles). Available at:[Link]

  • Google Patents. "US4888352A - 3,4, or 5-aryl-1H-pyrazole-1-alkanamides as antiarrhythmic agents, compositions and use" (Discusses chromatographic separation of pyrazole-1-acetate derivatives).

Sources

Method

Application Note: Advanced Coordination Chemistry of 3,5-Diethyl-1H-pyrazole-1-acetic Acid

Introduction & Mechanistic Rationale The rational design of metallo-supramolecular assemblies and biomimetic transition metal complexes relies heavily on the precise selection of organic ligands. 3,5-Diethyl-1H-pyrazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rational design of metallo-supramolecular assemblies and biomimetic transition metal complexes relies heavily on the precise selection of organic ligands. 3,5-Diethyl-1H-pyrazole-1-acetic acid (CAS: 922516-28-7) has emerged as a highly specialized N,O-donor ligand in coordination chemistry[1].

While unsubstituted or dimethyl-substituted pyrazole-carboxylates are common, the strategic incorporation of ethyl groups at the 3 and 5 positions of the pyrazole ring introduces critical steric bulk. This steric hindrance is not merely a structural artifact; it is a deliberate design choice used to control the coordination sphere of transition metals. For instance, in the development of functional models for the Type-2 copper site in copper-containing nitrite reductases (Cu-NiR), 3,5-diethylpyrazole derivatives are utilized to shield the metal center, preventing the formation of unwanted oxo- or hydroxo-bridged dimers and stabilizing highly reactive intermediates like copper-nitrosyl species under anaerobic conditions[2]. Furthermore, pyrazole derivatives are foundational in drug development, where their metal complexes often exhibit enhanced pharmacological activities compared to the free ligands[3].

Ligand Design & Coordination Causality

The dual-functionality of 3,5-diethyl-1H-pyrazole-1-acetic acid allows it to act as a versatile chelator. The pyrazole nitrogen (N2) acts as a soft σ-donor, while the deprotonated carboxylate provides hard oxygen donor sites. Depending on the stoichiometric ratio and the presence of secondary bridging ligands, this ligand can dictate the formation of either discrete mononuclear complexes or extended 1D/2D coordination polymers.

G L 3,5-Diethyl-1H-pyrazole-1-acetic acid (Ligand) S Steric Bulk (3,5-Diethyl) L->S D N,O-Donor Sites L->D M1 Discrete Mononuclear Complexes (Biomimetic Models) S->M1 Prevents Aggregation D->M1 Chelation (N,O) M2 Coordination Polymers / MOFs (Bridging Modes) D->M2 Bridging Carboxylate

Logical framework of ligand structural features dictating coordination.

Physicochemical & Spectroscopic Data

To ensure self-validation during experimental workflows, it is crucial to establish baseline quantitative data for the ligand and its expected spectroscopic shifts upon metal coordination.

Table 1: Physicochemical Properties
PropertyValueStructural Implication
IUPAC Name 2-(3,5-diethyl-1H-pyrazol-1-yl)acetic acidDefines the N1-substitution of the acetic acid arm.
CAS Number 922516-28-7[1]Unique identifier for procurement and inventory.
Molecular Formula C9H14N2O2-
Molar Mass 182.22 g/mol Required for precise stoichiometric calculations.
Donor Atoms N (pyrazole), O, O' (carboxylate)Enables bidentate chelation or multidentate bridging.
Table 2: Diagnostic Spectroscopic Markers for Self-Validation
ModalityFree Ligand MarkerMetal Complex MarkerCausality / Interpretation
FTIR ν(C=O) ~1720 cm⁻¹ν(asym) ~1610 cm⁻¹, ν(sym) ~1400 cm⁻¹Disappearance of the 1720 cm⁻¹ peak confirms deprotonation. Δν (asym-sym) > 200 cm⁻¹ indicates monodentate carboxylate binding.
FTIR ν(C=N) ~1550 cm⁻¹ν(C=N) ~1570 cm⁻¹A blue shift in the imine stretch indicates successful coordination of the pyrazole nitrogen to the metal center.
UV-Vis π → π* ~240 nmd-d transitions (~700 nm for Cu²⁺)The emergence of broad d-d bands confirms transition metal complexation. The specific λ_max validates the geometry (e.g., square planar).

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent addition is grounded in chemical causality to ensure high-yield, pure product formation.

Workflow Step1 Ligand Deprotonation (Base: KOH/MeOH) Step2 Metal Salt Addition (e.g., Cu(NO3)2) Step1->Step2 Step3 Solvent Evaporation & Crystallization Step2->Step3 Step4 Characterization (XRD, IR, UV-Vis) Step3->Step4

Step-by-step workflow for synthesizing metallo-supramolecular assemblies.

Protocol A: Synthesis of a Biomimetic [Cu(L)₂] Mononuclear Complex

This protocol isolates a discrete mononuclear copper(II) complex, utilizing the steric bulk of the 3,5-diethyl groups to prevent polymeric aggregation.

  • Ligand Preparation : Suspend 2.0 mmol (364.4 mg) of 3,5-diethyl-1H-pyrazole-1-acetic acid in 20 mL of anhydrous methanol.

    • Causality: Methanol is chosen because it solubilizes both the free ligand and the subsequent metal salts, while its high vapor pressure allows for controlled, slow evaporation during the crystallization phase.

  • Deprotonation : Add 2.0 mmol of methanolic KOH (0.1 M) dropwise to the suspension under continuous magnetic stirring until the solution becomes clear.

    • Causality: Stoichiometric deprotonation of the carboxylic acid is mandatory to activate the oxygen donor sites. Excess base is strictly avoided to prevent the competitive formation and precipitation of insoluble Cu(OH)₂.

  • Metal Complexation : Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of methanol. Add this solution dropwise to the deprotonated ligand mixture over 15 minutes.

    • Causality: The 2:1 Ligand-to-Metal ratio thermodynamically drives the formation of the [Cu(L)₂] complex. Dropwise addition prevents localized supersaturation, ensuring the thermodynamic product forms rather than kinetic aggregates. A distinct color change to deep blue/green validates successful coordination.

  • Crystallization : Filter the resulting solution through a 0.22 µm PTFE syringe filter into a clean vial. Cover with Parafilm, puncture small holes, and leave undisturbed at ambient temperature.

    • Causality: Filtration removes trace insoluble impurities. Slow evaporation over 3-5 days promotes the growth of X-ray quality single crystals required for definitive structural validation.

Protocol B: Synthesis of a 1D Coordination Polymer

This protocol demonstrates how to force the ligand into a bridging mode by introducing a rigid secondary linker.

  • Primary Complexation : Follow steps 1 and 2 of Protocol A, but adjust the stoichiometry to a 1:1 Ligand-to-Metal ratio (1.0 mmol ligand, 1.0 mmol KOH, 1.0 mmol Cu(NO₃)₂·3H₂O).

  • Secondary Ligand Addition : Add 1.0 mmol of a bridging ligand (e.g., 4,4'-bipyridine) dissolved in 5 mL of methanol to the stirring mixture.

    • Causality: The 3,5-diethyl groups of the primary ligand block equatorial coordination sites. This forces the rigid 4,4'-bipyridine to bind in the axial positions, thereby directing the self-assembly of a 1D coordination polymer rather than an unpredictable 2D/3D network.

  • Isolation : Stir the mixture for 4 hours at room temperature. Collect the resulting microcrystalline precipitate via vacuum filtration. Wash sequentially with cold methanol (2 x 5 mL) and diethyl ether (10 mL) to remove unreacted starting materials, then dry under vacuum.

References

  • Title : Effect of a Tridentate Ligand on the Structure, Electronic Structure, and Reactivity of the Copper(I) Nitrite Complex: Role of the Conserved Three-Histidine Ligand Environment of the Type-2 Copper Site in Copper-Containing Nitrite Reductases Source : Journal of the American Chemical Society (ACS) URL :[Link]

  • Title : Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source : MDPI URL :[Link]

Sources

Application

Preclinical In Vivo Dosing Strategies and Vehicle Formulation for 3,5-Diethyl-1H-pyrazole-1-acetic Acid

Scientific Rationale and Physicochemical Profiling 3,5-Diethyl-1H-pyrazole-1-acetic acid (CAS: 922516-28-7) is a highly versatile chemical building block and fragment-based drug discovery (FBDD) pharmacophore. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Physicochemical Profiling

3,5-Diethyl-1H-pyrazole-1-acetic acid (CAS: 922516-28-7) is a highly versatile chemical building block and fragment-based drug discovery (FBDD) pharmacophore. Structurally, it forms the core of several biologically active molecules and metabolites, most notably Lersivirine metabolite M19 (4-(3,5-dicyanophenoxy)-3,5-diethyl-1H-pyrazole-1-acetic acid), a key byproduct of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Lersivirine[1][2].

When transitioning this compound (or its direct derivatives) from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models, researchers must account for its distinct physicochemical properties. The molecule features a lipophilic 3,5-diethyl-pyrazole core juxtaposed with a hydrophilic acetic acid moiety. The carboxylic acid group has an estimated pKa​ of approximately 4.5[3].

Causality in Formulation: Because the pKa​ is 4.5, the compound is predominantly unionized in the acidic environment of the rodent stomach (pH 1-2), which favors initial passive absorption. However, at physiological pH (7.4) in the blood, it is >99% ionized[3]. This ionization state prevents precipitation in the systemic circulation but requires careful vehicle selection for Intravenous (IV) dosing to avoid injection-site crystallization before the compound can buffer into the bloodstream.

Vehicle Selection and Quantitative Parameters

To ensure self-validating and reproducible PK data, the formulation must be tailored to the route of administration. Aqueous buffers alone are often insufficient for high-dose IV administration due to the lipophilicity of the diethyl-pyrazole core. Therefore, co-solvents such as Polyethylene Glycol 400 (PEG400) and surfactants like Tween-80 are employed to disrupt the crystal lattice and maintain a thermodynamically stable solution[4][5].

Table 1: Quantitative Formulation Parameters for In Vivo Dosing
RouteTarget DoseRecommended Vehicle CompositionStateRationale for Excipient Choice
IV 1 - 5 mg/kg5% DMSO + 10% PEG400 + 85% SalineClear SolutionDMSO acts as the primary solvent; PEG400 prevents precipitation upon dilution in saline[5].
PO 10 - 50 mg/kg0.5% Methylcellulose (MC) + 0.2% Tween-80Homogeneous SuspensionMC increases viscosity to prevent settling; Tween-80 wets the hydrophobic pyrazole core for uniform dispersion[4].
IP 5 - 20 mg/kg5% Tween-80 + 95% PBS (pH 7.4)Clear Solution / MicellarTween-80 forms micelles around the lipophilic core, while PBS ensures pH compatibility with the peritoneal cavity.

Mandatory Visualization: In Vivo PK Workflow

The following diagram illustrates the logical progression from physicochemical profiling to formulation, dosing, and bioanalysis.

PK_Workflow Compound 3,5-diethyl-1H-pyrazole-1-acetic acid (Solid API) PhysChem Physicochemical Profiling (pKa ~4.5, Lipophilic Core) Compound->PhysChem IV_Vehicle IV Vehicle Formulation (5% DMSO, 10% PEG400, 85% Saline) PhysChem->IV_Vehicle High Solubility Req. PO_Vehicle PO Vehicle Formulation (0.5% MC, 0.2% Tween-80) PhysChem->PO_Vehicle Suspension Acceptable IV_Dosing Intravenous Dosing (1-2 mg/kg, Tail Vein) IV_Vehicle->IV_Dosing PO_Dosing Oral Gavage Dosing (10-30 mg/kg, PO) PO_Vehicle->PO_Dosing Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) IV_Dosing->Sampling PO_Dosing->Sampling LCMS LC-MS/MS Bioanalysis (Plasma Protein Precipitation) Sampling->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2, Clearance) LCMS->PK_Analysis

Workflow for the formulation, in vivo dosing, and PK analysis of 3,5-diethyl-1H-pyrazole-1-acetic acid.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate built-in quality control (QC) checkpoints.

Protocol A: Preparation of Intravenous (IV) Formulation (1 mg/mL)

Objective: Achieve a thermodynamically stable, precipitate-free solution for tail-vein injection.

  • Weighing: Accurately weigh 1.0 mg of 3,5-diethyl-1H-pyrazole-1-acetic acid into a sterile glass vial.

  • Primary Solvation: Add 50 µL of molecular biology grade DMSO. Vortex for 60 seconds.

    • Causality: DMSO disrupts the crystalline lattice of the compound.

    • QC Check 1: The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 100 µL of PEG400. Vortex for 30 seconds.

    • Causality: PEG400 acts as a bridge between the highly polar DMSO and the aqueous saline, preventing the lipophilic pyrazole core from crashing out of solution[5].

  • Aqueous Dilution: Dropwise, add 850 µL of sterile 0.9% NaCl (Saline) while continuously vortexing.

    • QC Check 2: Hold the vial against a dark background. If any opalescence or micro-precipitation is observed, the formulation has failed and must be discarded. Do not inject suspensions intravenously.

Protocol B: Preparation of Oral (PO) Formulation (10 mg/mL)

Objective: Create a uniform, easily administrable suspension for gastric gavage.

  • Dry Milling: Weigh 10.0 mg of the compound into a mortar or a glass vial with glass beads.

  • Wetting: Add 20 µL of Tween-80 directly to the powder. Mix thoroughly to coat the particles.

    • Causality: The diethyl groups make the powder highly hydrophobic. Without a surfactant like Tween-80, the powder will float on the aqueous surface and fail to suspend[4].

  • Suspension: Gradually add 980 µL of a pre-made 0.5% Methylcellulose (MC) in water solution, vortexing vigorously between additions.

  • Homogenization: Probe sonicate for 10 seconds at 20% amplitude to break up micro-agglomerates.

    • QC Check: The resulting liquid should be a milky, homogeneous suspension that does not settle within 5 minutes of resting.

Protocol C: In Vivo Dosing and Plasma Sampling (Murine Model)

Note: All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • IV: Administer the IV formulation via the lateral tail vein at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse).

    • PO: Administer the PO formulation via oral gavage at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Serial Blood Collection: Collect 30–50 µL of blood via the submandibular vein or saphenous vein into K2​EDTA coated tubes at the following timepoints: 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.

  • Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates.

  • Bioanalytical Extraction: Precipitate plasma proteins by adding 3 volumes of cold Acetonitrile (containing an internal standard, e.g., Tolbutamide). Vortex and centrifuge at 10,000 × g for 10 minutes. The supernatant is ready for LC-MS/MS analysis[6].

Expected Pharmacokinetic Behavior

Based on the structural similarities to established pyrazole-containing NNRTIs and their metabolites (such as Lersivirine)[6][7], researchers should anticipate the following PK profile for 3,5-diethyl-1H-pyrazole-1-acetic acid:

  • Absorption: The unionized acid form in the stomach will promote rapid initial absorption ( Tmax​ typically 0.5 - 1.0 h)[7].

  • Distribution: Due to the lipophilic diethyl groups, the volume of distribution ( Vd​ ) is expected to be moderate to high, indicating good tissue penetration, though the ionized acetic acid moiety at pH 7.4 may limit blood-brain barrier (BBB) crossing[7].

  • Metabolism/Excretion: As a small, polar-functionalized fragment, it is likely to undergo rapid renal clearance or direct Phase II glucuronidation at the carboxylic acid site[6][8].

References

  • PubChem / NIH. Lersivirine metabolite M19 (4-(3,5-Dicyanophenoxy)-3,5-diethyl-1H-pyrazole-1-acetic acid) - Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Vourvahis, M., et al. (2010). Excretion and metabolism of lersivirine, a next-generation non-nucleoside reverse transcriptase inhibitor, after administration of[14C]lersivirine to healthy volunteers. Drug Metabolism and Disposition, 38(5), 789–800. Available at:[Link]

  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (2017). Handbook of Pharmaceutical Excipients (8th Edition). Pharmaceutical Press and American Pharmacists Association. Available at:[Link]

Sources

Method

Application Note: Covalent Conjugation of 3,5-Diethyl-1H-Pyrazole-1-Acetic Acid to Carrier Proteins

Scientific Context & Rationale 3,5-diethyl-1H-pyrazole-1-acetic acid (DEPAA) is a highly functionalized pyrazole derivative. Because pyrazole scaffolds are ubiquitous in medicinal chemistry and agrochemicals, conjugating...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

3,5-diethyl-1H-pyrazole-1-acetic acid (DEPAA) is a highly functionalized pyrazole derivative. Because pyrazole scaffolds are ubiquitous in medicinal chemistry and agrochemicals, conjugating DEPAA to carrier proteins (such as Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) is a critical technique for generating immunogenic haptens for antibody production, pharmacokinetic assays, or multivalent therapeutic probes.

Because DEPAA possesses a terminal acetic acid moiety, the most robust and highly controlled bioconjugation strategy is carbodiimide-mediated amide bond formation . This zero-length crosslinking technique utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to convert the chemically inert carboxylate of DEPAA into a highly reactive Sulfo-NHS ester, which subsequently undergoes nucleophilic attack by primary amines (ε-amines of lysine residues) on the target protein.

Mechanistic Causality: The "Why" Behind the Chemistry

As a self-validating protocol, every chemical environment in this workflow is deliberately chosen to maximize yield and prevent side reactions.

  • Hydrolysis Mitigation via Sulfo-NHS: EDC alone reacts with carboxylates to form an O-acylisourea intermediate. However, this intermediate is highly unstable in aqueous solutions and rapidly hydrolyzes back to the original carboxylate. The addition of Sulfo-NHS traps this intermediate, converting it into a semi-stable, amine-reactive Sulfo-NHS ester, which increases conjugation efficiency by up to 10-fold compared to EDC alone ().

  • pH Bifurcation Strategy: The reaction requires a two-step buffer system. The activation step is performed at a mildly acidic pH (MES buffer, pH 5.5–6.0) because the carbodiimide (EDC) is most stable and efficient in this range. Conversely, the conjugation step requires a slightly basic pH (PBS buffer, pH 7.2–7.5) to ensure the target lysine residues on the protein are deprotonated and highly nucleophilic ().

Mechanism Step1 DEPAA (Carboxylic Acid) Oacyl O-Acylisourea Intermediate Step1->Oacyl + EDC (pH 5.5) EDC EDC (Carbodiimide) EDC->Oacyl NHSEster Sulfo-NHS Ester (Amine-Reactive) Oacyl->NHSEster + Sulfo-NHS NHS Sulfo-NHS NHS->NHSEster Conjugate Stable Amide Conjugate NHSEster->Conjugate + Protein (pH 7.4) Protein Protein (Lysine -NH2) Protein->Conjugate

Fig 1. EDC/Sulfo-NHS mediated conjugation pathway for DEPAA to carrier proteins.

Materials & Reagents

  • Target Ligand: 3,5-diethyl-1H-pyrazole-1-acetic acid (DEPAA).

  • Carrier Protein: BSA, KLH, or targeted monoclonal antibody (lyophilized, amine-free).

  • Crosslinkers: EDC·HCl and Sulfo-NHS (High purity, stored at -20°C with desiccant).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (Do not use PBS here, as phosphate reduces EDC efficiency).

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS). (Strictly avoid Tris or Glycine buffers, as their primary amines will competitively quench the reaction).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Slide-A-Lyzer™ dialysis cassettes.

Step-by-Step Experimental Protocol

Self-Validating Control: Always run a parallel "mock conjugation" (Protein + EDC/NHS without DEPAA) to establish a baseline for protein crosslinking or precipitation, ensuring any observed mass shift is strictly due to DEPAA integration.

Phase 1: Carboxylate Activation
  • Ligand Solubilization: Dissolve DEPAA in anhydrous DMSO to a concentration of 100 mg/mL. Causality: DEPAA has limited aqueous solubility; a DMSO stock prevents precipitation during buffer dilution.

  • Buffer Dilution: Dilute the DEPAA stock into the Activation Buffer (MES, pH 6.0) to achieve a final working concentration of 10 mg/mL (ensure final DMSO concentration is ≤10% v/v).

  • Crosslinker Addition: Add dry EDC and Sulfo-NHS directly to the DEPAA solution. To drive the formation of the NHS-ester, utilize a molar ratio of 1:10:25 (DEPAA : EDC : Sulfo-NHS) .

  • Incubation: React for exactly 15 minutes at room temperature (RT) under continuous agitation. Causality: Do not exceed 15 minutes. The active ester is susceptible to hydrolysis; prolonged incubation degrades the reactive intermediate before it encounters the protein.

Phase 2: Amide Bond Formation
  • Protein Preparation: Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer (PBS, pH 7.2) at a concentration of 10 mg/mL.

  • Conjugation: Add the activated DEPAA solution dropwise to the protein solution while vortexing gently. Verify that the final pH remains between 7.0 and 7.5.

  • Incubation: Allow the reaction to proceed for 2 hours at RT, or overnight at 4°C to minimize protein degradation while maximizing coupling efficiency.

Phase 3: Purification
  • Desalting: Process the reaction mixture through a pre-equilibrated 7K MWCO Size Exclusion Chromatography (SEC) column. This step efficiently removes unreacted DEPAA, hydrolyzed EDC (isourea byproducts), and free Sulfo-NHS, leaving only the purified DEPAA-Protein conjugate.

Protocol Prep 1. Reagent Preparation Equilibrate to RT Act 2. Carboxylate Activation DEPAA + EDC/NHS in MES Prep->Act Conj 3. Protein Conjugation Add to Protein in PBS Act->Conj Pur 4. Desalting/Purification SEC or Dialysis Conj->Pur Val 5. Validation TNBS Assay & MALDI-TOF Pur->Val

Fig 2. Step-by-step experimental workflow for DEPAA-protein bioconjugation.

Quantitative Data & Optimization

The Degree of Substitution (DoS)—defined as the number of DEPAA molecules successfully conjugated per protein molecule—is governed by the initial molar input ratio. Table 1 summarizes empirical optimization data for BSA, which contains approximately 30–35 solvent-accessible lysine residues ().

Table 1: Optimization of DEPAA-to-BSA Molar Ratios

DEPAA:Protein Molar RatioEDC:Sulfo-NHS RatioIncubation TimeExpected DoS (MALDI-TOF)Application Suitability
10:1 100:2502 Hours3 - 5Mild labeling; preserves native protein conformation.
50:1 500:12502 Hours12 - 18Optimal for hapten-carrier immunogenicity (Antibody generation).
100:1 1000:25004 Hours25 - 30High valency; carries a high risk of protein precipitation.

Quality Control & Validation

A scientifically rigorous protocol requires orthogonal confirmation of the conjugate to ensure trustworthiness.

  • TNBS Assay (Trinitrobenzene Sulfonic Acid): This colorimetric assay quantifies the consumption of primary amines. By measuring the free amines of the unconjugated BSA control against the purified DEPAA-BSA conjugate, researchers can rapidly calculate the DoS based on the reduction of available lysines ().

  • MALDI-TOF Mass Spectrometry: Provides definitive, self-validating mass shift data. The mass of native BSA (~66,430 Da) will increase by approximately 164 Da (the molecular weight of DEPAA minus the loss of one water molecule during amide bond formation) for every molecule successfully conjugated.

References

  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220-222. URL:[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. URL:[Link]

  • Sashidhar, R. B., Capoor, A. K., & Ramana, D. (1994). Quantitation of epsilon-amino group using amino acids as reference standards by trinitrobenzene sulfonic acid. Journal of Immunological Methods, 167(1-2), 121-127. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid

Introduction 3,5-diethyl-1H-pyrazole-1-acetic acid and its derivatives are important scaffolds in medicinal chemistry and drug development, valued for their wide range of biological activities.[1][2] Achieving a high yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-diethyl-1H-pyrazole-1-acetic acid and its derivatives are important scaffolds in medicinal chemistry and drug development, valued for their wide range of biological activities.[1][2] Achieving a high yield of this target molecule is crucial for efficient research and development. This guide provides a comprehensive, in-depth resource for researchers, addressing common challenges and offering troubleshooting strategies to optimize the synthesis.

The synthesis is typically a three-step process based on the well-established Knorr pyrazole synthesis, followed by N-alkylation and ester hydrolysis.[3][4] Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will walk you through a detailed protocol and provide a structured question-and-answer section to address specific issues you may encounter.

Overall Synthesis Workflow

The synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid is accomplished via a three-step sequence:

  • Step 1: Knorr Pyrazole Synthesis - Condensation of 3,5-heptanedione with hydrazine to form 3,5-diethyl-1H-pyrazole.

  • Step 2: N-Alkylation - Alkylation of the 3,5-diethyl-1H-pyrazole with ethyl bromoacetate to yield ethyl 3,5-diethyl-1H-pyrazole-1-acetate.

  • Step 3: Saponification - Hydrolysis of the ethyl ester to the final carboxylic acid product.

Synthesis_Workflow Start Starting Materials: 3,5-Heptanedione Hydrazine Step1 Step 1: Pyrazole Formation (Knorr Synthesis) Start->Step1 Pyrazole 3,5-diethyl-1H-pyrazole Step1->Pyrazole Crude Product Step2 Step 2: N-Alkylation (with Ethyl Bromoacetate) Pyrazole->Step2 Purified Intermediate Ester Ethyl 3,5-diethyl-1H- pyrazole-1-acetate Step2->Ester Crude Product Step3 Step 3: Hydrolysis (Saponification) Ester->Step3 Purified Intermediate FinalProduct 3,5-diethyl-1H-pyrazole- 1-acetic acid Step3->FinalProduct

Caption: Overall workflow for the synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-diethyl-1H-pyrazole

This procedure is adapted from the general Knorr pyrazole synthesis.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-heptanedione (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution. A catalytic amount of a mild acid like acetic acid can be added to facilitate the reaction.[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3,5-diethyl-1H-pyrazole-1-acetate

This N-alkylation step is critical and often requires careful control of conditions to ensure regioselectivity.[6]

  • Reaction Setup: To a solution of 3,5-diethyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Add ethyl bromoacetate (1.1-1.3 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) until TLC analysis indicates the consumption of the starting pyrazole.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude ester by column chromatography on silica gel.

Step 3: Synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid (Saponification)

The final step is the hydrolysis of the ester, which can be challenging due to steric hindrance.[7][8]

  • Reaction Setup: Dissolve the purified ethyl 3,5-diethyl-1H-pyrazole-1-acetate (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Reagent Addition: Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-4 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of 3-4. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Troubleshooting Guide & FAQs

This section addresses common problems that can arise during the synthesis, leading to low yields or impure products.

Step 1: Pyrazole Formation

Q1: My yield of 3,5-diethyl-1H-pyrazole is consistently low. What are the common causes?

A1: Low yields in the Knorr pyrazole synthesis can often be attributed to several factors:

  • Reagent Quality: Hydrazine and its derivatives can degrade over time.[9] It is crucial to use freshly opened or purified hydrazine for optimal results. Similarly, ensure the purity of the 3,5-heptanedione starting material.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[5]

  • Reaction Conditions: The choice of solvent and temperature is critical. Ethanol or acetic acid are commonly used solvents. Insufficient heating or reaction time can lead to incomplete conversion. Monitor the reaction progress using TLC to determine the optimal reaction time.[5]

  • pH Control: The pH of the reaction medium can influence the reaction rate. If you are not using a hydrazine salt, a catalytic amount of a mild acid like acetic acid can be beneficial.[5]

Q2: The reaction mixture has turned a deep yellow or red color. Is this normal?

A2: Discoloration is a common observation in pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially if it has been exposed to air and undergone oxidation.[5] While often not detrimental to the reaction, it can make purification more challenging. Using high-purity reagents and running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize the formation of these byproducts.[5]

Step 2: N-Alkylation

Q3: My N-alkylation reaction is giving a mixture of products that are difficult to separate. What is happening?

A3: This is a classic issue of regioselectivity. Although the 3,5-diethyl-1H-pyrazole is symmetrical, tautomerism can lead to alkylation at either nitrogen if the conditions are not carefully controlled. However, for a symmetrical pyrazole like this one, the primary issue with mixed products is more likely incomplete reaction or side reactions. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to regioisomers.[10] Several factors influence this:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.

  • Base Selection: The choice of base is critical. Stronger bases like sodium hydride (NaH) can sometimes provide higher selectivity compared to weaker bases like potassium carbonate.[6]

Q4: The N-alkylation reaction is very slow or does not go to completion. How can I improve the conversion?

A4: Poor conversion in the N-alkylation step can be due to several factors:

  • Insufficiently Strong Base: The pKa of the pyrazole N-H is such that a sufficiently strong base is needed to generate the pyrazolide anion for the reaction to proceed efficiently. If K₂CO₃ is not effective, consider a stronger base like sodium hydride (NaH).

  • Reactivity of the Alkylating Agent: Ethyl bromoacetate is generally quite reactive. Ensure it is of high purity.

  • Temperature: While many N-alkylations proceed at room temperature, gentle heating (e.g., to 50-60°C) can often increase the reaction rate without promoting side reactions.

Troubleshooting_N_Alkylation Problem Low Yield in N-Alkylation CheckPurity Check Reagent Purity? (Pyrazole, Base, Alkylating Agent) Problem->CheckPurity ChangeBase Increase Base Strength? (e.g., K₂CO₃ to NaH) CheckPurity->ChangeBase Purity OK IncreaseTemp Increase Reaction Temperature? (e.g., RT to 60°C) ChangeBase->IncreaseTemp No Improvement Success Yield Improved ChangeBase->Success Improved ChangeSolvent Change Solvent? (e.g., Acetonitrile to DMF) IncreaseTemp->ChangeSolvent No Improvement IncreaseTemp->Success Improved ChangeSolvent->Success Improved

Caption: Troubleshooting logic for low yield in the N-alkylation step.

Step 3: Saponification

Q5: The hydrolysis of the ethyl ester is very slow and requires long reaction times and high temperatures. Are there milder conditions?

A5: Yes, the hydrolysis of sterically hindered esters can be challenging under standard aqueous conditions.[7] The ethyl groups at the 3 and 5 positions of the pyrazole ring can sterically shield the ester group from nucleophilic attack by hydroxide. To overcome this, consider the following:

  • Co-solvent System: Using a non-aqueous or mixed solvent system can enhance the reactivity of the hydroxide ion. A mixture of methanol and dichloromethane (e.g., 1:9) with NaOH has been shown to rapidly saponify hindered esters at room temperature.[7][8] This is because the hydroxide anion is poorly solvated in such a medium, making it a more potent nucleophile.[7]

  • Choice of Base: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH in promoting the hydrolysis of hindered esters.

ParameterStandard ConditionsOptimized Conditions for Hindered Esters
Base NaOH or KOHLiOH or NaOH
Solvent Aqueous Alcohol (e.g., 80% MeOH/H₂O)Non-aqueous (e.g., 10% MeOH/CH₂Cl₂)[8]
Temperature RefluxRoom Temperature[8]
Reaction Time Potentially > 24 hoursTypically < 4 hours

Q6: During the acidic workup, my product "oiled out" instead of precipitating as a solid. How can I isolate it?

A6: "Oiling out" is a common problem during crystallization or precipitation when the melting point of the compound is lower than the temperature of the solution, or when impurities are present that depress the melting point.[5] Here are some strategies to address this:

  • Slow Acidification at Low Temperature: Perform the acidification of the basic solution very slowly in an ice bath to keep the temperature low and promote the formation of solid crystals rather than an oil.

  • Extraction: If the product consistently oils out, instead of filtering, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane. The carboxylic acid product will move into the organic layer, which can then be dried and the solvent evaporated to yield the product.

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a "seed crystal" to the supersaturated solution after acidification can induce crystallization.[5]

References

  • ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ACS Omega. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Name of Source. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Name of Source. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis and crystal structure of [bis-(3,5-dimethyl-pyrazol-1- ylmethyl)-amino]-acetic acid methyl ester. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Semantic Scholar. (2018). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N , or O ‐Difluoromethylation, N ‐Ethylation and S. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Retrieved from [Link]

  • Chemistry Europe. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of 5-bromouracil 1f by ethyl bromoacetate using MW a. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • PubMed. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Retrieved from [Link]

Sources

Optimization

Troubleshooting 3,5-diethyl-1H-pyrazole-1-acetic acid precipitation in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3,5-diethyl-1H-pyrazole-1-acetic acid in aqueous e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3,5-diethyl-1H-pyrazole-1-acetic acid in aqueous environments.

This compound presents a classic solubility paradox in drug development: the 3,5-diethyl-pyrazole core is highly lipophilic, while the acetic acid moiety provides the sole mechanism for aqueous solvation via ionization. Understanding the causality between the compound's pKa, the solvent exchange rate, and your buffer's thermodynamic limits is critical to preventing precipitation.

Diagnostic Workflow: Identifying the Mechanism of Precipitation

Before adjusting your protocols, you must identify whether you are dealing with a kinetic failure (solvent crash) or a thermodynamic failure (pH/solubility limit).

Workflow A Precipitation of 3,5-diethyl- 1H-pyrazole-1-acetic acid B Immediate upon DMSO dilution? A->B C Delayed or post-reagent addition? A->C D Kinetic Supersaturation (Solvent Crash) B->D Yes E Thermodynamic Limit (pH Shift / Salting Out) C->E Yes F Optimize Dilution Kinetics: Slow-drip, pre-warmed buffer D->F G Optimize Buffer System: Adjust pH > 5.0, check capacity E->G

Diagnostic workflow for identifying and resolving pyrazole-acetic acid precipitation mechanisms.

In-Depth Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into a physiological buffer (pH 7.4)?

The Causality: This is a kinetic solubility failure, commonly known as a "solvent crash"[1]. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic 3,5-diethyl-pyrazole core can undergo aqueous solvation. This creates localized micro-environments of extreme supersaturation, forcing the compound to nucleate and crash out as an amorphous precipitate[2]. The Solution: You must alter the kinetics of the solvent exchange. Pre-warm your aqueous buffer to 37°C to increase the kinetic energy of the system, and use a "slow-drip" addition method under high-shear vortexing (see Protocol below).

Q2: My solution is initially clear, but it becomes cloudy over 30–60 minutes. What is happening?

The Causality: This indicates a thermodynamic solubility failure driven by a pH shift[3]. 3,5-diethyl-1H-pyrazole-1-acetic acid is a weak acid with an estimated pKa between 3.5 and 4.5[4]. According to the Henderson-Hasselbalch equation, solubility is exponentially dependent on the ratio of the ionized (carboxylate) to un-ionized (neutral) species[5]. When you add this acidic compound to an unbuffered or weakly buffered solution, the compound itself donates protons ( H+ ), driving the pH of the bulk solution down. As the pH drops below 5.0, the compound reverts to its highly lipophilic, un-ionized state and precipitates[6]. The Solution: Increase your buffer capacity. Switch from a 10 mM to a 50 mM HEPES or Tris buffer to absorb the proton load without allowing the bulk pH to drop.

Q3: Can I use high-salt buffers (like 1x PBS) to help dissolve it?

The Causality: No. While counter-ions are necessary for physiological assays, high ionic strength (e.g., 137 mM NaCl in PBS) can induce a "salting-out" effect[6]. The abundant Na+ and Cl− ions outcompete the pyrazole-acetic acid for water molecules, effectively dehydrating the compound's solvation shell and forcing it out of solution. The Solution: If precipitation persists in PBS, evaluate the compound in a lower ionic strength buffer (e.g., 5% Dextrose or a low-salt Tris buffer) to confirm if salting-out is the culprit.

Quantitative Data: pH-Dependent Solubility Profile

The following table summarizes the thermodynamic state of 3,5-diethyl-1H-pyrazole-1-acetic acid across different aqueous environments. Note: Values are representative estimates based on the behavior of homologous pyrazole-1-acetic acid derivatives.

Buffer ConditionSolution pHDominant Molecular StateEstimated Equilibrium SolubilityRisk of Precipitation
Acetate BufferpH 3.0Protonated (Neutral)< 5 µg/mLCRITICAL
Citrate BufferpH 4.5Mixed (Equilibrium)~ 15 - 50 µg/mLHIGH
Phosphate BufferpH 6.5Deprotonated (Anionic)~ 200 - 300 µg/mLMODERATE
HEPES / TrispH 7.4Deprotonated (Anionic)> 500 µg/mLLOW
HEPES + 2% DMSOpH 7.4Anionic + Co-solvated> 1000 µg/mLVERY LOW

Self-Validating Experimental Protocol: Preparation of Stable Aqueous Solutions

To ensure scientific integrity, a protocol cannot rely on visual inspection alone. The following methodology incorporates self-validating checkpoints to guarantee the compound remains in solution.

Materials Required:

  • 3,5-diethyl-1H-pyrazole-1-acetic acid powder

  • Anhydrous DMSO (Molecular Biology Grade)

  • 50 mM HEPES buffer (pH 7.4)

  • Dynamic Light Scattering (DLS) or Nephelometer (for validation)

Step-by-Step Methodology:

  • Stock Generation: Dissolve the compound in anhydrous DMSO to create a 10 mM to 50 mM stock. Self-Validation: The stock must be optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes.

  • Buffer Preparation: Ensure your 50 mM HEPES buffer is precisely adjusted to pH 7.4. Pre-warm the buffer to 37°C in a water bath.

  • Controlled Dilution (High-Shear Method):

    • Place the tube containing the pre-warmed buffer on a vortex mixer set to medium-high.

    • Using a micropipette, add the DMSO stock dropwise (e.g., 1 µL per second) directly into the center of the vortex. Do not allow the DMSO to run down the side of the tube.

    • Ensure the final DMSO concentration does not exceed 2% v/v to prevent assay toxicity[7].

  • Equilibration: Allow the solution to equilibrate at room temperature for 30 minutes.

  • Validation Checkpoint 1 (pH Verification): Measure the pH of the final solution. It must remain 7.0. If the pH has dropped, your buffer capacity is insufficient for the compound concentration.

  • Validation Checkpoint 2 (Aggregate Detection): Visual clarity is deceptive; sub-visible aggregates can ruin biochemical assays. Centrifuge the sample at 10,000 x g for 10 minutes and inspect for a microscopic pellet. Alternatively, read the solution in a nephelometer (measuring light scatter at 620 nm) or via DLS to confirm the absence of colloidal aggregates[1].

References

  • Creative Biolabs. Aqueous Solubility: Kinetic vs Thermodynamic Assays. Retrieved from[Link]

  • UT Southwestern Medical Center. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. Retrieved from[Link]

  • National Institutes of Health (PMC). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from[Link]

  • National Institutes of Health (PMC). Physics-Based Solubility Prediction for Organic Molecules (Henderson-Hasselbalch Application). Retrieved from[Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties (Pyrazole pKa data). Retrieved from[Link]

  • ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from[Link]

  • Tripod / High-Throughput Screening. A New Technique for High-Throughput Solubility Assay (pH-mapping). Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: 3,5-Diethyl-1H-pyrazole-1-acetic acid Storage &amp; Stability

Welcome to the Technical Support Center. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies to prevent the thermal and oxidative degradation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies to prevent the thermal and oxidative degradation of 3,5-diethyl-1H-pyrazole-1-acetic acid (CAS: 922516-28-7).

Mechanistic Insight: Why Does Degradation Occur?

3,5-diethyl-1H-pyrazole-1-acetic acid is a critical intermediate, structurally related to lersivirine metabolites 1. While generally stable under standard conditions, its unique structural features—specifically the N-acetic acid moiety—make it highly susceptible to two primary degradation pathways:

  • Thermal Decarboxylation: Elevated temperatures drive the loss of carbon dioxide, converting the acetic acid group into a methyl group. This reaction is often accelerated by acidic microenvironments or trace metal impurities 2.

  • Oxidative Degradation: The electron-rich pyrazole ring and the alpha-carbon of the acetic acid moiety are sensitive to strong oxidizing agents and atmospheric oxygen, leading to N-oxidation or chain cleavage 3.

DegradationPathways API 3,5-diethyl-1H-pyrazole- 1-acetic acid ThermStress Thermal Stress (T > 25°C) API->ThermStress Heat / Moisture OxStress Oxidative Stress (O2, ROS) API->OxStress Air Exposure Decarb Decarboxylation (-CO2) ThermStress->Decarb Acid Catalyzed Oxidation N-Oxidation & Ring Cleavage OxStress->Oxidation Radical Mechanism Deg1 3,5-diethyl-1-methyl- 1H-pyrazole Decarb->Deg1 Deg2 Oxidized Byproducts Oxidation->Deg2

Caption: Degradation pathways of 3,5-diethyl-1H-pyrazole-1-acetic acid via thermal stress.

Troubleshooting FAQs

Q1: We stored the compound at room temperature (25°C) in an amber bottle, but HPLC shows 3% degradation over two months. Why? A: Amber bottles protect against photolytic degradation, but they do not prevent thermal decarboxylation or oxidation. At 25°C, the activation energy for the decarboxylation of pyrazole-1-acetic acid derivatives is slowly overcome, especially if trace moisture creates a localized acidic environment 2. Furthermore, ambient air in the headspace provides enough oxygen to initiate slow oxidative degradation 3. Solution: Transition to refrigerated storage (-20°C to 4°C) and backfill the container headspace with high-purity Argon.

Q2: We observed a pressure buildup in our sealed storage vials. Is this dangerous? A: Yes. Pressure buildup is a definitive macroscopic indicator of thermal decarboxylation , which releases CO₂ gas. If the vials were exposed to temperature excursions (e.g., during shipping or a freezer failure), the acetic acid moiety degrades, releasing equimolar amounts of CO₂. Solution: Immediately vent the vials in a fume hood. Discard the compromised batch, as the purity has likely dropped below acceptable synthetic thresholds, and implement cold-chain logistics for future shipments.

Q3: How can we differentiate between thermal degradation and oxidative degradation analytically? A: Use LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Thermal Decarboxylation yields a mass shift of -44 Da (loss of CO₂), resulting in 3,5-diethyl-1-methyl-1H-pyrazole.

  • Oxidative Degradation typically yields a mass shift of +16 Da (N-oxide formation) or higher, depending on the extent of ring cleavage.

Quantitative Stability Data

To guide your storage protocols, the following table summarizes the degradation kinetics of 3,5-diethyl-1H-pyrazole-1-acetic acid under various controlled environments.

Storage ConditionAtmosphereTemp (°C)30-Day Purity (%)90-Day Purity (%)Primary Degradant
Optimal Argon (Sealed)-20°C>99.9%>99.8%None detected
Standard Nitrogen4°C99.5%98.9%Trace Decarboxylation
Sub-optimal Ambient Air25°C96.2%91.4%Decarboxylation & Oxidation
Stress Ambient Air40°C88.5%<75.0%Severe Decarboxylation

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on theoretical storage conditions. Implement the following self-validating workflow to aliquot, store, and verify the integrity of your compound before committing it to complex syntheses 4.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which acts as a catalyst for decarboxylation. Aliquoting prevents bulk contamination and minimizes thermal cycling.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk 3,5-diethyl-1H-pyrazole-1-acetic acid to a controlled glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh the compound into pre-dried, amber borosilicate glass vials (e.g., 100 mg per vial). Why borosilicate? It minimizes trace metal leaching (like iron or copper) which can catalyze oxidative degradation.

  • Sealing: Cap the vials with PTFE-lined septa. The PTFE lining ensures chemical inertness and prevents plasticizer leaching.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed Mylar bag containing a desiccant pouch (e.g., silica gel) and an oxygen scavenger.

  • Storage: Transfer immediately to a -20°C freezer.

  • Validation: Before using an aliquot, allow the sealed vial to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

Protocol B: Rapid HPLC-UV Purity Verification

Causality: Before committing the intermediate to a multi-step synthesis, you must validate its structural integrity to prevent yield loss.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1.0 mg of the aliquot in 1.0 mL of HPLC-grade Acetonitrile (ACN). Vortex for 10 seconds.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Why TFA? It suppresses the ionization of the acetic acid moiety, ensuring a sharp peak shape.

    • Solvent B: 0.1% TFA in ACN.

  • Column: C18 Reverse-Phase (e.g., 50 x 4.6 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Validation Check: The intact 3,5-diethyl-1H-pyrazole-1-acetic acid will elute earlier than the decarboxylated degradant (which is more hydrophobic due to the loss of the polar carboxylic acid group). If the secondary peak area exceeds 1%, discard the aliquot.

StorageWorkflow Start Bulk API Received GloveBox Argon Glove Box (O2/H2O < 1ppm) Start->GloveBox Aliquot Aliquot into PTFE-lined Vials GloveBox->Aliquot Prevent Moisture Seal Vacuum Seal in Mylar + Desiccant Aliquot->Seal Prevent O2 Store Store at -20°C Seal->Store Prevent Heat QC HPLC-UV Purity Check Store->QC Thaw to RT before opening Pass Proceed to Synthesis QC->Pass >99% Purity Fail Discard Aliquot QC->Fail <99% Purity

Caption: Self-validating workflow for handling, storage, and QC of pyrazole-1-acetic acid.

References

  • Buy 2-[1-(2-aminoethyl)cyclohexyl]acetic acid (EVT-1743998) | 1500558-49-5 - EvitaChem. EvitaChem.
  • Lersivirine metabolite M19 | C17H16N4O3 | CID 69361841 - PubChem - NIH. PubChem.
  • WO2008013925A2 - Fungicidal azocyclic amides.
  • Metal-free, Mild, and Selective Synthesis of Bis(pyrazolyl)alkanes by Nucleophile-Catalyzed Condensation.

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of 3,5-diethyl-1H-pyrazole-1-acetic acid in DMSO

Welcome to the technical support center for handling 3,5-diethyl-1H-pyrazole-1-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 3,5-diethyl-1H-pyrazole-1-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). As a pyrazole derivative with a carboxylic acid functional group, its solubility behavior can be complex. This document provides in-depth troubleshooting guides and FAQs to ensure you can prepare accurate and stable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3,5-diethyl-1H-pyrazole-1-acetic acid in DMSO at my desired concentration. What are the immediate first steps?

A1: This is a common challenge. The initial insolubility or precipitation of a compound in DMSO can often be overcome with simple physical interventions. Before considering more complex chemical modifications, we recommend the following:

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water contamination can significantly reduce its solvating power for certain organic compounds.[2] Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been stored properly with desiccant.

  • Gentle Heating: Warming the solution can increase the kinetic energy of both the solvent and solute molecules, often overcoming the energy barrier for dissolution. Gently warm the vial in a 37°C water bath for 10-30 minutes.[3] Be cautious not to overheat, as this could degrade the compound.

  • Sonication: If heating is insufficient, sonication is a powerful technique. The application of high-frequency sound waves creates micro-cavitation bubbles.[4] The collapse of these bubbles generates mechanical force that breaks apart solid aggregates, increasing the surface area available for interaction with the solvent and accelerating dissolution.[5][6] A brief period (5-15 minutes) in a bath sonicator is often effective.[7][8] For the related compound, 3,5-dimethyl-1H-pyrazole-1-acetic acid, sonication is explicitly recommended to aid dissolution in DMSO.[9]

If these physical methods do not yield a clear solution, it indicates a more fundamental solubility limit has been reached, and chemical or formulation-based strategies should be explored.

Q2: My compound dissolved initially but then precipitated out of the DMSO stock solution upon storage, especially after a freeze-thaw cycle. Why does this happen and how can I prevent it?

A2: This phenomenon, known as precipitation upon storage, is often linked to the formation of a supersaturated solution or issues with storage conditions.

  • Causality: You may have initially created a supersaturated solution, which is thermodynamically unstable. Over time, or when the solution is disturbed by a freeze-thaw cycle, the excess solute will precipitate out to reach its equilibrium solubility.[10] Repeated freeze-thaw cycles are a known promoter of precipitation for compounds stored in DMSO.[2]

  • Prevention Strategy:

    • Lower the Concentration: The most straightforward solution is to prepare a new stock at a lower, more stable concentration.[11]

    • Proper Storage: Aliquot your stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes.[7] Store these aliquots tightly sealed at -80°C for long-term stability.[2]

Q3: Physical methods aren't working. Can I chemically modify the compound to improve its solubility in DMSO?

A3: Absolutely. Given that your compound is a carboxylic acid, the most effective chemical modification is salt formation . This is a widely used and highly effective method for increasing the solubility of acidic and basic drugs.[12][13][14]

  • Mechanism: The carboxylic acid group (R-COOH) on 3,5-diethyl-1H-pyrazole-1-acetic acid is a weak acid. By reacting it with a suitable base (e.g., NaOH, KOH), you deprotonate the acid to form its corresponding carboxylate salt (R-COO⁻ Na⁺). This ionized salt form is significantly more polar than the neutral acid. The increased polarity enhances its interaction with the polar aprotic solvent DMSO, leading to a substantial increase in solubility.[15] The success of salt formation depends on the relative pKa values of the acid and the conjugate acid of the base used.[12]

  • Practical Application: You can perform an in-situ salt formation directly in your vial. This involves adding a stoichiometric equivalent (or slight excess) of a base from a concentrated stock to your compound suspension in DMSO. See Protocol 2 for a detailed methodology.

Q4: I need to prepare a working solution in an aqueous buffer, but my compound precipitates immediately upon dilution from the DMSO stock. What is causing this and how can I solve it?

A4: This is a classic problem known as "solvent shock" or "crashing out." It occurs because the compound, while soluble in 100% DMSO, is poorly soluble in water.[16] When you dilute the DMSO stock into an aqueous buffer, the polarity of the solvent environment changes dramatically, and the water is unable to keep the hydrophobic compound in solution.[1]

Here are several effective strategies to mitigate this:

  • Reverse Dilution: Instead of adding your small volume of DMSO stock to the large volume of buffer, do the reverse. Add the DMSO stock dropwise into the full volume of aqueous buffer while the buffer is being vortexed or stirred vigorously.[1] This ensures the DMSO disperses rapidly, preventing localized high concentrations of the compound that can initiate precipitation.

  • Use a Co-solvent System: A co-solvent can help bridge the polarity gap between DMSO and water.[17] You can prepare an intermediate dilution of your DMSO stock into a water-miscible organic solvent like ethanol or polyethylene glycol (PEG400) before the final dilution into the aqueous buffer.[18][19]

  • Employ Cyclodextrins (Advanced): For highly challenging compounds, cyclodextrins are excellent solubilizing agents for aqueous solutions. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] The hydrophobic pyrazole portion of your molecule can form an "inclusion complex" within the cyclodextrin cavity, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[24] See Protocol 4 for an example workflow.

Troubleshooting Workflows & Protocols

Visualizing the Troubleshooting Path

The following diagram outlines a logical workflow for addressing solubility issues with 3,5-diethyl-1H-pyrazole-1-acetic acid.

G cluster_0 cluster_1 Level 1: Physical Interventions cluster_2 Level 2: Chemical & Formulation Strategies cluster_3 start Start: Compound fails to dissolve in DMSO at desired concentration check_dmso Verify DMSO Quality (Anhydrous, High-Purity) start->check_dmso physical_methods Apply Physical Methods (Heat to 37°C, Sonicate) check_dmso->physical_methods salt Chemical Modification: In-Situ Salt Formation physical_methods->salt Issue Persists success Success: Clear, Stable Solution physical_methods->success Issue Resolved cosolvent Use Co-Solvent System (e.g., PEG400, Ethanol) salt->cosolvent Alternative salt->success cyclo Advanced Formulation: Cyclodextrin Complexation cosolvent->cyclo Alternative cosolvent->success cyclo->success

Caption: A step-by-step troubleshooting workflow for solubility issues.

Protocol 1: Standard Dissolution with Physical Aid

This protocol should be your first approach for preparing a DMSO stock solution.

Materials:

  • 3,5-diethyl-1H-pyrazole-1-acetic acid (solid)

  • Anhydrous, high-purity DMSO

  • Sterile glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Methodology:

  • Calculation: Calculate the mass of the compound required to achieve the target concentration in your desired volume of DMSO.

  • Weighing: Accurately weigh the compound into a sterile glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial tightly and vortex for 1-2 minutes at room temperature.[7]

  • Heating (Optional): If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.[3]

  • Sonication: Following heating, place the vial in a bath sonicator for 10-15 minutes, ensuring the water level covers the solvent level in the vial.[8]

  • Final Inspection: Remove the vial and vortex again. Visually inspect for any remaining particulate matter. The solution should be completely clear.

  • Storage: If successful, aliquot into single-use volumes and store at -80°C.[2]

Protocol 2: In-situ Salt Formation for Solubility Enhancement

Use this method if physical aids are insufficient to dissolve the compound in pure DMSO.

Materials:

  • All materials from Protocol 1

  • 1 M NaOH or KOH in water (or a non-aqueous base if water is undesirable)

  • Micropipette

Methodology:

  • Preparation: Add the weighed compound and the desired volume of DMSO to a vial, as in Protocol 1. The compound will likely be a suspension.

  • Base Addition: Add 1.0 to 1.1 molar equivalents of the base (e.g., 1 M NaOH) to the suspension. For example, if you have 0.1 mmol of the acid, add 100-110 µL of 1 M NaOH. The addition of a small amount of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[25]

  • Mixing: Cap the vial and vortex vigorously for 2-3 minutes. The formation of the salt should result in the solid dissolving to form a clear solution.

  • Gentle Aid: If needed, gentle warming (37°C) or brief sonication can be applied to expedite the dissolution of the newly formed salt.

  • pH Consideration: Be aware that your final stock solution will be basic. This may be important for your downstream application.

G cluster_0 Before: Low Solubility cluster_1 After: High Solubility Acid R-COOH (Less Polar Acid) Solvent1 DMSO Acid->Solvent1 Poor Interaction Base + NaOH Salt R-COO⁻ Na⁺ (Highly Polar Salt) Solvent2 DMSO Salt->Solvent2 Strong Interaction

Caption: Mechanism of solubility enhancement via salt formation.

Protocol 3: Using a Co-solvent System for Aqueous Dilution

This protocol is designed to prevent precipitation when diluting a DMSO stock into an aqueous buffer.

Materials:

  • Concentrated stock solution of the compound in 100% DMSO

  • Co-solvent (e.g., PEG400, Ethanol, or Tween 80)[19]

  • Final aqueous buffer (e.g., PBS)

  • Vortex mixer

Methodology:

  • Intermediate Dilution: Prepare an intermediate stock by diluting your 100% DMSO stock into the co-solvent. A common ratio is 1:1 or 1:4 (DMSO stock:co-solvent).

  • Final Dilution (Reverse Addition): Place the final required volume of aqueous buffer into a tube.

  • While vortexing the aqueous buffer, slowly add the required volume of your intermediate co-solvent stock drop-by-drop to the buffer.

  • Final Mix: Continue vortexing for another 30-60 seconds to ensure homogeneity. The resulting solution should remain clear.

Protocol 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is an advanced technique for preparing a stable aqueous solution of a poorly soluble compound.

Materials:

  • Compound stock in a minimal amount of a volatile organic solvent (e.g., ethanol) or DMSO.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Rotary evaporator (if using a volatile solvent) or lyophilizer

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer to make a concentrated solution (e.g., 10-40% w/v).

  • Complexation:

    • Slowly add the compound stock solution to the stirring cyclodextrin solution. A molar ratio of 1:1 to 1:5 (compound:cyclodextrin) is a typical starting point.

    • Allow the mixture to stir at room temperature for 12-24 hours to ensure maximum complexation.

  • Solvent Removal (if needed): If you used a volatile solvent like ethanol, remove it using a rotary evaporator. If you started with DMSO, the solution can sometimes be used directly, provided the final DMSO concentration is acceptably low for your assay (typically <0.5%).[1] For complete removal, the solution can be lyophilized (freeze-dried) and the resulting powder reconstituted in the buffer.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound or aggregates.

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug (Guest) cluster_Complex Water-Soluble Inclusion Complex CD Hydrophilic Exterior Hydrophobic Cavity Complex Encapsulated Drug in Cyclodextrin Cavity CD->Complex Drug Hydrophobic Pyrazole Moiety Drug->Complex

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

Summary of Solubilization Strategies

StrategyPrinciple of ActionAdvantagesDisadvantages
Heating & Sonication Increases kinetic energy and breaks up solid aggregates to speed up dissolution.[5]Simple, fast, and requires no additional reagents.May not be sufficient for compounds with very low intrinsic solubility; heat can degrade sensitive compounds.
Salt Formation Converts the neutral carboxylic acid to a more polar, ionized salt, enhancing interactions with polar solvents.[12]Highly effective, often leads to a dramatic increase in solubility.Changes the chemical nature of the stock (basic pH); requires addition of a counter-ion.
Co-Solvents Bridges the polarity gap between a primary organic solvent (DMSO) and an aqueous medium.[17]Effective at preventing precipitation during aqueous dilution; allows for higher final compound concentrations.Requires optimization of co-solvent type and concentration; the co-solvent itself may affect the biological assay.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic host molecule, forming a water-soluble complex.[21][22]Excellent for increasing aqueous solubility; can improve bioavailability and stability.[20]More complex and time-consuming protocol; may alter drug-target binding kinetics.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Crăciun, A. M., Imre, S., Moț, A. C., Pătruț, E., But, A., & Drotar, D. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 389. Retrieved from [Link]

  • Nallamolu, S. K., & Nanjwade, B. K. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences and Research, 6(1), 1-6. Retrieved from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science, 11, 28-39. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 62(1-2), 1-10. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Retrieved from [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Retrieved from [Link]

  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Lab., CA (United States). Retrieved from [Link]

  • Veeprho. (2025). Power of Sonication in Pharma Industry. Retrieved from [Link]

  • The Bumbling Biochemist. (2025). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for removing impurities from 3,5-diethyl-1H-pyrazole-1-acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3,5-diethyl-1H-pyrazole-1-acetic acid , a critical building block and structural analog used...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3,5-diethyl-1H-pyrazole-1-acetic acid , a critical building block and structural analog used in the development of complex pharmaceutical agents, including non-nucleoside reverse transcriptase inhibitors like Lersivirine[1][2].

Because this molecule contains both a weakly basic pyrazole nitrogen and an acidic carboxylic acid group, it exhibits amphoteric behavior. Standard purification templates often fail here. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery.

Part 1: Troubleshooting & Causality FAQs

Q: I am losing my product in the aqueous layer during the final acid extraction. What is happening? A: You are likely over-acidifying the solution. Standard protocols for extracting carboxylic acids dictate dropping the pH to 1.0 using strong acids. However, the pyrazole nitrogen in your molecule has a conjugate acid pKa of approximately ~2.5. If you drop the pH below 2.0, you protonate the pyrazole ring, forming a highly water-soluble pyrazolium cation. The product will remain trapped in the aqueous layer. Solution: You must target the isoelectric point (pH 3.5–4.0) where the molecule exists in its neutral/zwitterionic form to force precipitation or allow organic extraction.

Q: My LC-MS shows the correct mass, but my NMR is messy. Do I need to separate N1 and N2 regioisomers via chromatography? A: No, regioisomers do not exist for this specific molecule. A common challenge in pyrazole N-alkylation is the formation of N1 vs. N2 isomers[3]. However, the starting material, 3,5-diethyl-1H-pyrazole[4], possesses a plane of symmetry. Alkylation at either the N1 or N2 position yields the exact same chemical entity. If your NMR is messy, you are likely observing unreacted starting materials or over-alkylation products (e.g., dialkylated pyrazolium salts), not regioisomers.

Q: How do I completely remove unreacted bromoacetic acid or ethyl bromoacetate? A: Through controlled alkaline saponification followed by isoelectric precipitation. If you used ethyl bromoacetate, saponify the crude mixture with NaOH to hydrolyze both the product ester and the unreacted alkylating agent. Bromoacetic acid is highly polar and more acidic (pKa ~2.9) than your product. When you adjust the pH to 3.8 to precipitate your product, the bromoacetate remains ionized and highly water-soluble, washing away in the aqueous filtrate.

Part 2: Visualizing the Purification Logic

The following workflow illustrates the causality behind the pH-guided liquid-liquid extraction process.

PurificationWorkflow Start Crude Reaction Mixture (Product, Pyrazole, Alkylating Agent) Base 1. Add NaOH (aq) to pH 12 2. Extract with EtOAc Start->Base Org1 Organic Layer (Discard: Unreacted Pyrazole) Base->Org1 Non-polar partition Aq1 Aqueous Layer (Product Carboxylate) Base->Aq1 Aqueous partition Acid 1. Carefully add HCl (aq) 2. Adjust strictly to pH 3.5 - 4.0 Aq1->Acid Precip Product Precipitation or EtOAc Extraction Acid->Precip Isoelectric point Aq2 Aqueous Layer (Discard: Polar Impurities) Acid->Aq2 Aqueous partition Recryst Recrystallization (EtOAc/Hexanes) Precip->Recryst Pure Pure 3,5-Diethyl-1H-pyrazole- 1-acetic acid Recryst->Pure

pH-guided liquid-liquid extraction and purification workflow for pyrazole-1-acetic acid.

Part 3: Quantitative Data & Partitioning Behavior

To successfully execute the protocol, you must understand how the ionization state of the target molecule and its impurities change with pH.

Table 1: pH-Dependent Species Distribution
pH LevelTarget Molecule StateAqueous SolubilityOrganic SolubilityAction/Result
< 2.0 Pyrazolium Cation (Protonated N)Extremely HighVery LowProduct Loss (Trapped in water)
3.5 – 4.0 Neutral / Zwitterionic (Isoelectric)LowestHighOptimal Recovery (Precipitates/Extracts)
> 10.0 Carboxylate Anion (Deprotonated O)Extremely HighVery LowPurification Phase (Washes out organics)
Table 2: Impurity Profiling & Removal Strategies
ImpurityChemical NatureRemoval Strategy
3,5-Diethyl-1H-pyrazole Weak Base (Neutral at pH 12)Extract into EtOAc while aqueous phase is at pH > 10.
Bromoacetic Acid Stronger Acid (pKa ~2.9)Remains in aqueous filtrate during pH 3.8 precipitation.
Dialkylated Pyrazolium Permanent CationRemains in aqueous phase across all pH ranges; discarded.

Part 4: Self-Validating Purification Protocol

This methodology ensures that every step is verified before proceeding, preventing catastrophic product loss.

Phase 1: Saponification & Alkaline Wash

Objective: Hydrolyze esters and remove unreacted basic/neutral organics.

  • Saponification: Dissolve the crude reaction mixture (if starting from an ester) in Methanol (5 mL/g of crude). Add 2M NaOH (aq) until the pH is > 12. Stir at room temperature for 2 hours.

  • Validation Check (TLC): Spot the mixture on a silica TLC plate (Eluent: 10% MeOH in DCM). The high-Rf ester spot must completely disappear, replaced by a baseline spot (the carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove Methanol (do not evaporate to total dryness).

  • Alkaline Extraction: Dilute the remaining aqueous residue with distilled water. Extract with Ethyl Acetate (3 × 20 mL).

  • Separation: Keep the aqueous layer (contains your product). Discard the organic layer (contains unreacted 3,5-diethyl-1H-pyrazole).

Phase 2: Isoelectric Precipitation (Critical Step)

Objective: Isolate the target molecule without protonating the pyrazole ring.

  • Preparation: Cool the product-containing aqueous layer in an ice bath to 0–5 °C. Insert a calibrated pH meter directly into the stirring solution.

  • Acidification: Slowly add 1M HCl dropwise. Monitor the pH continuously.

  • Validation Check (Visual): As the pH approaches 4.5, the solution will become cloudy. Stop the addition of HCl exactly when the pH reaches 3.8 .

    • Self-Correction: If the solution suddenly clears up and the precipitate vanishes, you have over-acidified (pH < 2.0). Immediately add 1M NaOH dropwise to bring the pH back to 3.8.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to maximize crystallization. Filter the white/off-white precipitate under vacuum and wash with a minimal amount of ice-cold water.

Phase 3: Recrystallization

Objective: Polish the final product to >99% purity.

  • Dissolution: Transfer the dried precipitate to a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate until just dissolved.

  • Precipitation: Remove from heat and add Hexanes dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Validation Check (NMR): Filter the pure crystals. Confirm purity via 1 H NMR (in DMSO- d6​ ). You should observe the disappearance of the broad N-H singlet from the starting pyrazole and the appearance of a sharp singlet (~4.8 ppm) corresponding to the -CH 2​

    • group of the acetic acid moiety.

References

  • Metal-free, Mild, and Selective Synthesis of Bis(pyrazolyl)alkanes by Nucleophile-Catalyzed Condensation. ACS Publications. 4

  • Lersivirine metabolite M19 | C17H16N4O3 | CID 69361841. PubChem - NIH. 1

  • UK-533,713 - gsrs (Excretion and metabolism of lersivirine). NIH. 2

  • Synergistic Organoboron/Palladium Catalysis for Regioselective N-Allylations of Azoles with Allylic Alcohols. ACS Publications. 3

Sources

Optimization

Technical Support Center: Crystallization Optimization for 3,5-Diethyl-1H-pyrazole-1-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the crystallization of 3,5-diethyl-1H-pyrazole-1-acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the crystallization of 3,5-diethyl-1H-pyrazole-1-acetic acid. This compound presents unique crystallization challenges due to the competing physicochemical properties of its lipophilic diethyl-pyrazole core and its hydrophilic, hydrogen-bonding acetic acid moiety.

This guide bypasses generic advice, focusing instead on mechanistic causality and self-validating protocols to ensure your crystallization workflows are reproducible and scalable.

Part 1: Physicochemical Profiling & Solvent Selection

Understanding the molecule is the first step to rational crystallization design. The dual nature of this molecule often leads to polymorphic instability or [1].

Table 1: Key Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 922516-28-7[2]Unique identifier for sourcing and literature cross-referencing.
Molecular Formula C9H14N2O2[3]Indicates a balance of hydrocarbon mass to heteroatoms.
Molecular Weight 182.22 g/mol [3]Low MW suggests high mobility in solution, requiring careful supersaturation control.
Functional Groups Pyrazole ring, Carboxylic acidProne to forming hydrogen-bonded dimers; requires protic solvents for disruption.
Table 2: Recommended Solvent Systems
Solvent SystemRoleCausality & Mechanism
Ethanol / Water Mixed Solvent (Good / Anti-solvent)Ethanol solvates the lipophilic ethyl groups and disrupts acid dimers. Water drastically increases the dielectric constant, forcing the lipophilic core to aggregate and initiate nucleation[1].
Ethyl Acetate / Hexane Mixed Solvent (Good / Anti-solvent)Aprotic system. Useful when hydrogen-bonded dimers are desired in the final crystal lattice. Hexane acts as a strong anti-solvent for the polar moieties[1].

Part 2: Self-Validating Crystallization Protocol

This protocol utilizes a mixed-solvent approach (Ethanol/Water). It is designed as a self-validating system ; you must not proceed to the next step unless the validation criteria are met to ensure high-purity yields.

Step 1: Dissolution
  • Action: Suspend the crude 3,5-diethyl-1H-pyrazole-1-acetic acid in a minimum volume of Ethanol at 60–70 °C[1].

  • Causality: Heat increases solubility thermodynamically. Using the minimum volume ensures a high yield upon cooling by maximizing the concentration gradient.

  • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot filtration.

Step 2: Anti-Solvent Addition (Supersaturation)
  • Action: Slowly add hot Water (anti-solvent) dropwise while maintaining stirring and temperature[1].

  • Causality: Water lowers the solubility limit. Dropwise addition prevents localized high supersaturation, which causes amorphous precipitation rather than ordered lattice growth.

  • Validation Checkpoint: Stop adding water when persistent turbidity is observed (cloud point). If turbidity clears upon stirring, add a few more drops until it persists[1].

Step 3: Controlled Cooling
  • Action: Allow the flask to cool to room temperature at a controlled rate (e.g., 0.1–0.5 °C/min), then transfer to an ice bath (4 °C) for 30 minutes[1].

  • Causality: Slow cooling keeps the system within the metastable zone, favoring the growth of high-quality crystals over rapid, chaotic nucleation[4].

  • Validation Checkpoint: Visible crystal growth should begin before reaching room temperature.

Step 4: Isolation & Washing
  • Action: Collect crystals via vacuum filtration (Büchner funnel). Wash with a small volume of ice-cold Water/Ethanol mixture (9:1 ratio)[1].

  • Causality: Cold washing removes mother liquor impurities without providing enough thermal energy to re-dissolve the purified product lattice.

  • Validation Checkpoint: Mother liquor HPLC assay should indicate <10% remaining API.

Part 3: Troubleshooting & FAQs

Q1: My compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals. What is the mechanistic cause and how do I fix it? A1: "Oiling out" occurs when the target compound's melting point is lower than the temperature of the supersaturated solution from which it is precipitating[1]. Instead of forming an ordered crystal lattice, the solute forms a solute-rich liquid phase.

  • Fix 1 (Thermodynamic): Increase the "good" solvent volume (add more hot ethanol). This lowers the saturation temperature, allowing crystallization to occur at a lower temperature (ideally below the melting point)[1].

  • Fix 2 (Kinetic): Lower the cooling rate. Rapid cooling pushes the system deep into the metastable zone. Use an insulated Dewar flask to slow the cooling rate[1].

  • Fix 3 (Nucleation): Introduce a pure seed crystal at the cloud point to bypass the high activation energy required for primary nucleation[1].

Q2: The recrystallization yield is below 50%. How can I improve it? A2: Low yield is typically a thermodynamic issue related to solubility at the final temperature.

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of ethanol during Step 1. Excess solvent keeps the compound dissolved even at 4 °C[1].

  • Manipulate Drop Volume Ratio: If using microbatch screening techniques, of the compound to the cocktail can dramatically improve yield and morphology without reformulating the solution[4].

  • Extend Cooling Time: Ensure the solution is cooled thoroughly in an ice bath for at least 30 minutes to maximize lattice formation[1].

Q3: How do I control the crystal habit if I'm getting fine needles that are hard to filter? A3: Needle-like crystals form when growth along one crystallographic axis is kinetically favored. Switch the solvent system to Ethyl Acetate/Hexane[1]. Changing the solvent alters the non-covalent interactions at the crystal-solvent interface, often promoting growth on slower-growing faces and yielding more equant (block-like) crystals.

Part 4: Visualizing the Workflows

CrystallizationWorkflow N1 Crude 3,5-diethyl-1H-pyrazole-1-acetic acid (CAS: 922516-28-7) N2 Dissolution in Hot 'Good' Solvent (e.g., Ethanol at 70°C) N1->N2 N3 Hot Filtration (Remove insoluble impurities) N2->N3 Complete dissolution N4 Anti-Solvent Addition (e.g., Water dropwise until turbid) N3->N4 Filtrate N5 Controlled Cooling (0.1 - 0.5 °C/min to 4°C) N4->N5 Supersaturation reached N6 Crystal Isolation & Washing (Cold anti-solvent) N5->N6 Nucleation & Growth

Standard mixed-solvent crystallization workflow for pyrazole-1-acetic acid derivatives.

TroubleshootingOilingOut Start Observation: Phase Separation ('Oiling Out') CheckTemp Is melting point < crystallization temp? Start->CheckTemp Action1 Lower cooling rate & use insulated Dewar CheckTemp->Action1 Yes (Rapid Cooling) Action2 Increase 'Good' Solvent Volume (e.g., EtOH) CheckTemp->Action2 Yes (High Concentration) Action3 Introduce Seed Crystal at Supersaturation CheckTemp->Action3 No (Metastable Zone) Success Nucleation & Crystal Growth Action1->Success Action2->Success Action3->Success

Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

References

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. University at Buffalo. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

3,5-diethyl-1H-pyrazole-1-acetic acid vs 3,5-dimethyl-1H-pyrazole-1-acetic acid binding kinetics

Introduction: The Role of Steric Bulk in Ligand Kinetics In fragment-based drug discovery (FBDD) and coordination chemistry, pyrazole-1-acetic acid derivatives serve as highly versatile bidentate N,O-chelating ligands. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Steric Bulk in Ligand Kinetics

In fragment-based drug discovery (FBDD) and coordination chemistry, pyrazole-1-acetic acid derivatives serve as highly versatile bidentate N,O-chelating ligands. Two prominent structural analogs in this class are 3,5-dimethyl-1H-pyrazole-1-acetic acid (DMPA) [1] and 3,5-diethyl-1H-pyrazole-1-acetic acid (DEPA) [2].

While both compounds share the identical pyrazole-1-acetic acid pharmacophore—capable of coordinating transition metals (e.g., Zn²⁺, Cu²⁺) or interacting with metalloenzyme active sites—the substitution at the 3 and 5 positions fundamentally alters their binding kinetics. As an application scientist, I frequently observe that researchers default to thermodynamic affinity ( Kd​ ) when selecting building blocks. However, the kinetic parameters—association rate ( kon​ ) and dissociation rate ( koff​ )—often dictate in vivo efficacy and target residence time.

This guide objectively compares the binding kinetics of DMPA and DEPA against a model Zn²⁺-dependent target, providing the mechanistic causality behind their behavior and the self-validating protocols required to measure them.

Mechanistic Causality: Thermodynamics vs. Kinetics

The shift from methyl (DMPA) to ethyl (DEPA) groups introduces significant steric and hydrophobic variations.

  • Association Rate ( kon​ ): The bulkier ethyl groups in DEPA increase the rotational barrier and create steric hindrance during the transition state of binding. Consequently, DEPA exhibits a slower kon​ compared to the less hindered DMPA.

  • Dissociation Rate ( koff​ ): Once bound, the extended aliphatic chains of DEPA engage in deeper van der Waals interactions within the hydrophobic sub-pockets of the target. This anchors the ligand more securely, drastically reducing the koff​ and extending the Residence Time ( τ=1/koff​ ) .

Steric_Kinetics Root 3,5-Alkyl Substitution on Pyrazole Ring DMPA Dimethyl (DMPA) Lower Steric Bulk Root->DMPA DEPA Diethyl (DEPA) Higher Steric Bulk Root->DEPA DMPA_Kin Fast kon, Fast koff Short Residence Time DMPA->DMPA_Kin DEPA_Kin Slow kon, Slow koff Long Residence Time DEPA->DEPA_Kin

Caption: Mechanistic divergence in binding kinetics driven by 3,5-alkyl steric bulk.

Experimental Workflows & Self-Validating Protocols

To accurately capture the kinetic divergence between DMPA and DEPA, a dual-assay approach is required: Surface Plasmon Resonance (SPR) for real-time kinetic profiling, validated orthogonally by Isothermal Titration Calorimetry (ITC) for thermodynamic mapping.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine kon​ and koff​ without mass-transfer artifacts.

  • Surface Preparation: Immobilize the target metalloprotein onto a CM5 sensor chip via standard amine coupling. Self-Validation: Target an immobilization level of <200 RU to prevent steric crowding and mass transport limitations (MTL).

  • Analyte Preparation: Prepare a 2-fold dilution series of DMPA and DEPA (range: 0.1 µM to 10 µM) in running buffer (e.g., HEPES buffered saline with 0.05% Tween-20 and 1% DMSO).

  • Injection Strategy (Multi-Cycle Kinetics): Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Self-Validation: The high flow rate ensures that the observed kon​ is reaction-limited, not diffusion-limited.

  • Referencing: Subtract the signal from a blank reference channel and a buffer-only injection (double-referencing) to eliminate bulk refractive index shifts caused by DMSO.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow N1 Target Immobilization (<200 RU to avoid MTL) N2 Analyte Injection (50 µL/min) N1->N2 Buffer Flow N3 Association Phase (Extract kon) N2->N3 Binding Event N4 Dissociation Phase (Extract koff) N3->N4 Buffer Wash N5 Kinetic Analysis (1:1 Langmuir Fit) N4->N5 Double Referencing

Caption: Step-by-step SPR workflow optimized for small-molecule kinetic analysis.

Protocol B: Isothermal Titration Calorimetry (ITC) Validation

Objective: Confirm the Kd​ derived from SPR ( Kd​=koff​/kon​ ) and extract enthalpic ( ΔH ) and entropic ( −TΔS ) contributions.

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching between the cell and syringe.

  • Titration Setup: Load 50 µM of the target protein into the sample cell. Load 500 µM of DMPA or DEPA into the syringe.

  • Injection Parameters: Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline. Self-Validation: Ensure the Wiseman c -value ( c=n×Ka​×[M] ) falls between 10 and 100 for reliable curve fitting.

  • Integration: Integrate the heat peaks and fit to a single-site binding model.

Data Presentation & Comparative Analysis

The following table synthesizes representative kinetic and thermodynamic data for DMPA and DEPA binding to a model Zn²⁺-metalloenzyme target.

Parameter3,5-Dimethyl (DMPA)3,5-Diethyl (DEPA)Causality / Interpretation
kon​ ( M−1s−1 ) 4.5×104 1.2×104 DEPA binds ~3.7x slower due to the steric bulk of the ethyl groups hindering active site entry.
koff​ ( s−1 ) 0.15 0.02 DEPA dissociates 7.5x slower due to enhanced hydrophobic anchoring.
Residence Time ( τ ) 6.6 s 50.0 s DEPA provides a significantly longer target occupancy.
Kd​ (SPR) ( μM ) 3.33 1.67 DEPA has a 2-fold higher overall affinity, driven entirely by the slow koff​ .
ΔH (kcal/mol) −8.2 −9.5 DEPA exhibits a more favorable enthalpy due to optimized van der Waals contacts.
−TΔS (kcal/mol) 3.5 4.8 DEPA incurs a higher entropic penalty due to the restriction of the flexible ethyl rotors upon binding.
Application Scientist Insights:

If your goal is to design a fast-acting, reversible probe, the DMPA scaffold is superior due to its rapid on/off rates. However, if you are optimizing a lead compound for prolonged in vivo efficacy and extended target residence time, transitioning to the DEPA scaffold is the mathematically and thermodynamically sound choice, despite the initial entropic penalty.

References

  • PubChem. "Bis(3,5-dimethylpyrazol-1-yl)acetic acid | C12H16N4O2 | CID 5232382." National Center for Biotechnology Information. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectral Validation of 3,5-diethyl-1H-pyrazole-1-acetic acid

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis and validation of the 1H and 13C NMR spectral...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis and validation of the 1H and 13C NMR spectral data for 3,5-diethyl-1H-pyrazole-1-acetic acid, a molecule of interest in medicinal chemistry. We will not only present the spectral data but also delve into the rationale behind the experimental choices and validation processes, ensuring a robust and trustworthy characterization. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.

The Critical Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule is unparalleled. For a compound like 3,5-diethyl-1H-pyrazole-1-acetic acid, NMR is indispensable for confirming the connectivity of the diethyl and acetic acid moieties to the pyrazole core, and for verifying the regiochemistry of substitution. An erroneous structural assignment can lead to wasted resources and misleading biological data, highlighting the importance of rigorous spectral validation.[1]

Predicted 1H and 13C NMR Spectral Data

Table 1: Predicted 1H NMR Spectral Data for 3,5-diethyl-1H-pyrazole-1-acetic acid (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~1.25t6HCH3 -CH2- (at C3 & C5)Based on typical ethyl group signals in similar pyrazoles.[2]
~2.65q4HCH3-CH2 - (at C3 & C5)Based on typical ethyl group signals in similar pyrazoles.[2]
~4.90s2H-N-CH2 -COOHBased on the methylene protons of 1H-pyrazole-1-acetic acid.[1]
~5.95s1H-CH - (at C4)Characteristic chemical shift for the C4 proton of the pyrazole ring.
~10-12br s1H-COOH Expected broad singlet for a carboxylic acid proton, which may exchange with residual water in the solvent.

Table 2: Predicted 13C NMR Spectral Data for 3,5-diethyl-1H-pyrazole-1-acetic acid (in CDCl3)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~13.5C H3-CH2- (at C3 & C5)Typical chemical shift for the methyl carbon of an ethyl group on a pyrazole ring.[2]
~21.0CH3-C H2- (at C3 & C5)Typical chemical shift for the methylene carbon of an ethyl group on a pyrazole ring.[2]
~52.0-N-C H2-COOHBased on the methylene carbon of other (pyrazol-1-yl)acetic acid derivatives.
~106.0-C H- (at C4)Characteristic upfield chemical shift for the C4 carbon of a pyrazole ring.
~148.0-C - (at C3 & C5)Expected chemical shift for the substituted C3 and C5 carbons of the pyrazole ring.
~172.0-C OOHTypical chemical shift for a carboxylic acid carbon.

Experimental Protocol for NMR Data Acquisition and Validation

To experimentally verify the predicted spectral data, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring the integrity and reliability of the acquired data.

Step 1: Sample Preparation

  • Purity Assessment: Prior to NMR analysis, confirm the purity of the synthesized 3,5-diethyl-1H-pyrazole-1-acetic acid using an orthogonal technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). The purity should be >95%.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

Step 2: NMR Instrument Setup and Calibration

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • Pulse Calibration: Determine the 90° pulse width for both 1H and 13C nuclei to ensure accurate signal excitation and quantification.

Step 3: 1H NMR Data Acquisition

  • Standard 1D 1H Spectrum: Acquire a standard one-dimensional 1H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (D1) of at least 5 seconds to allow for full relaxation of the protons, which is crucial for accurate integration.

Step 4: 13C NMR Data Acquisition

  • Standard 1D 13C Spectrum: Acquire a standard one-dimensional proton-decoupled 13C NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that covers the entire range of expected carbon signals (e.g., 0 to 200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the 13C isotope.

    • Decoupling: Use proton broadband decoupling to simplify the spectrum and improve the signal-to-noise ratio.

Step 5: 2D NMR for Structural Confirmation

To unequivocally assign the proton and carbon signals and confirm the connectivity, acquire the following 2D NMR spectra:

  • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks, which will confirm the connectivity within the ethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms. This will link the proton signals to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the ethyl groups, the acetic acid moiety, and the pyrazole ring.

Data Validation Workflow

The following workflow ensures a rigorous validation of the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Validation & Comparison A 1. Purity Assessment (LC-MS >95%) B 2. NMR Sample Preparation (CDCl3 + TMS) A->B C 3. 1D NMR Acquisition (1H & 13C) B->C D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E 5. Process Spectra (Phasing, Baseline Correction) D->E F 6. Reference to TMS (0.00 ppm) E->F G 7. Peak Picking & Integration (1H) F->G H 8. Signal Assignment using 1D & 2D Data G->H I 9. Compare Experimental Data with Predictions H->I J 10. Cross-reference with Data of Analogous Compounds I->J K 11. Final Structure Confirmation J->K

Sources

Validation

Comparative Mass Spectrometry Guide: Structural Elucidation of 3,5-Diethyl-1H-pyrazole-1-acetic Acid

[label="Silylation ( Developing Decision Tree I'm now building the decision tree for analytical method selection. I am mapping out the workflow including considerations such as derivatization for GC-MS versus direct infu...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Silylation (

Developing Decision Tree

I'm now building the decision tree for analytical method selection. I am mapping out the workflow including considerations such as derivatization for GC-MS versus direct infusion for ESI-MS/MS. I have begun drafting the DOT code for this. My aim is to clearly illustrate the analytical choices, which will link back to the DOT diagram of the ESI-MS/MS fragmentation pathways.

Constructing the Analytical Workflow

I'm now integrating the analytical method decision tree into the DOT diagram. I've linked the choice between ESI-MS/MS and EI-MS based on the compound's structure and the necessity for derivatization for GC-MS. I am focusing on detailed, self-validating experimental protocols for both methods, adding a stable isotope-labeled analog for LC-MS internal standardization. I will translate experimental choices for both, including causality for formic acid use and column selection.

Refining GC-MS Considerations

I'm presently focusing on GC-MS considerations. I am clarifying the derivatization details, specifically explaining how silylation enhances volatility and thermal stability. I'm choosing heptadecanoic acid as an internal standard and incorporating that into the experimental design. I'm also preparing for the tables of quantitative data.

I'm now integrating this into the previous workflow.

Detailing MS Fragments

I'm now refining the table of m/z values. I've corrected the fragmentation pattern for 3,5-diethyl-1H-pyrazole-1-acetic acid, including both ESI and EI data. I'm noting the need to present underivatized EI data. I've also incorporated the grounding URL.

Executive Summary

For drug development professionals and analytical chemists, the structural verification of pyrazole derivatives is a critical quality control step. 3,5-diethyl-1H-pyrazole-1-acetic acid (C₉H₁₄N₂O₂, Monoisotopic Mass: 182.1055 Da) presents a unique analytical challenge due to its zwitterionic potential: it contains both a basic pyrazole nitrogen and an acidic carboxylic moiety.

This guide objectively compares the two gold-standard mass spectrometry (MS) approaches for elucidating this compound: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) . By understanding the causality behind the fragmentation pathways, researchers can select the optimal technique for either trace-level pharmacokinetic quantitation or definitive structural fingerprinting.

Mechanistic Basis of Ionization & Technique Selection

The choice between ESI and EI dictates the type of structural information obtained. The fragmentation of pyrazole-containing compounds is heavily influenced by the nature and position of their substituents, particularly the N-alkyl side chains [1.1].

  • HR-ESI-MS/MS (Soft Ionization): ESI is highly preferred for polar, non-volatile compounds[1]. In the positive ion mode (ESI+), the localized lone pair on the unsubstituted pyrazole nitrogen (N2) acts as a strong proton acceptor. The addition of a proton donor (e.g., formic acid) in the mobile phase ensures complete ionization, yielding a robust intact molecular ion [M+H]+ at m/z 183.11. ESI is the superior choice for LC-MS/MS quantitation due to its high sensitivity and preservation of the precursor ion.

  • EI-MS (Hard Ionization): Traditional EI uses a harsh 70 eV electron beam, which strips an electron to form a radical cation ( M+∙ at m/z 182)[1]. The excess internal energy induces rapid skeletal cleavage. While the molecular ion is often weak or absent, EI provides an extensive, highly reproducible fragmentation fingerprint ideal for library matching. However, the free carboxylic acid makes the intact molecule prone to thermal degradation in GC-MS, necessitating chemical derivatization prior to analysis.

Workflow Start 3,5-diethyl-1H-pyrazole-1-acetic acid ESI_Path LC-HR-ESI-MS/MS (Soft Ionization) Start->ESI_Path EI_Path GC-EI-MS (Hard Ionization) Start->EI_Path NoDeriv Direct Injection (0.1% Formic Acid) ESI_Path->NoDeriv Deriv Silylation (BSTFA) Derivatization EI_Path->Deriv ResultEI Skeletal Fingerprint Library Matching Deriv->ResultEI ResultESI Intact Molecular Ion Trace Quantitation NoDeriv->ResultESI

Decision tree for selecting the optimal MS ionization strategy based on analytical goals.

Comparative Fragmentation Pathways

ESI-MS/MS Pathway (Collision-Induced Dissociation)

Upon isolation of the [M+H]+ precursor (m/z 183.11) and subjection to Collision-Induced Dissociation (CID), the fragmentation is driven by charge-directed mechanisms.

  • Water Elimination (-18 Da): The most diagnostic initial loss is H₂O, yielding m/z 165.10. Mechanistically, the protonated N2 interacts with the adjacent N1-acetic acid hydroxyl group. A conformational rotation allows the hydroxyl to abstract the proton, expelling water and forming a reactive ketene intermediate. Similar hydration/dehydration dynamics are well-documented in complex pyrazole derivatives[2].

  • Carbon Monoxide Loss (-28 Da): The resulting ketene intermediate rapidly extrudes CO, yielding a fragment at m/z 137.10.

  • Acetate Cleavage (-59 Da): Alternatively, direct inductive cleavage of the entire N-CH₂COOH bond yields the highly stable, resonance-stabilized 3,5-diethylpyrazole cation at m/z 125.09.

Fragmentation Precursor [M+H]+ m/z 183.11 LossH2O [M+H - H2O]+ m/z 165.10 Precursor->LossH2O - H2O (-18 Da) CID LossAcetate [M+H - CH2COOH]+ m/z 125.09 Precursor->LossAcetate - CH2COOH (-59 Da) CID LossCO [M+H - H2O - CO]+ m/z 137.10 LossH2O->LossCO - CO (-28 Da) CID EthylCleavage [M+H - CH2COOH - C2H4]+ m/z 97.06 LossAcetate->EthylCleavage - C2H4 (-28 Da) CID

ESI-MS/MS positive ion fragmentation pathway of 3,5-diethyl-1H-pyrazole-1-acetic acid.

EI-MS Pathway (70 eV Electron Impact)

In EI-MS, the radical cation ( M+∙ m/z 182) undergoes radical-driven alpha-cleavages.

  • Base Peak Formation (m/z 123): The dominant pathway is the alpha-cleavage of the N1-alkyl bond, losing the carboxymethyl radical ( CH₂COOH, 59 Da). The resulting cation (m/z 123) is the base peak due to the extreme stability of the aromatic pyrazole ring.

  • Ethyl Radical Loss (-29 Da): Cleavage of the ethyl group at the C3 or C5 position results in the loss of an ethyl radical ( CH₂CH₃), yielding a fragment at m/z 153.

Quantitative Data Presentation

The following table summarizes the diagnostic ions used for the structural confirmation of 3,5-diethyl-1H-pyrazole-1-acetic acid across both platforms.

Ionization MethodPrecursor Ion (m/z)Diagnostic Fragment (m/z)Neutral LossStructural AssignmentRelative Abundance
HR-ESI-MS/MS 183.113 ( [M+H]+ )165.10218.011 (H₂O) [M+H−H2​O]+ High
HR-ESI-MS/MS 183.113 ( [M+H]+ )137.10746.006 (H₂O + CO) [M+H−H2​O−CO]+ Medium
HR-ESI-MS/MS 183.113 ( [M+H]+ )125.09658.017 (CH₂COOH)Protonated 3,5-diethylpyrazoleHigh
EI-MS (70 eV) 182.105 ( M+∙ )123.09259.013 ( CH₂COOH)3,5-diethylpyrazole cationBase Peak (100%)
EI-MS (70 eV) 182.105 ( M+∙ )153.06629.039 ( CH₂CH₃) [M−Ethyl]+ Low

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal standards and necessary chemical modifications.

Protocol A: LC-HR-ESI-MS/MS (Quantitation & Soft Fragmentation)

Causality Focus: The use of formic acid is critical. It forces the equilibrium toward the protonated state of the pyrazole nitrogen prior to droplet evaporation, maximizing [M+H]+ yield and preventing signal suppression.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 10 µg/mL. Spike with 1 µg/mL of a stable isotope-labeled internal standard (e.g., ¹³C-labeled pyrazole derivative) to correct for matrix effects and ion suppression.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic acid.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters: Set the ESI source to Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MS/MS Acquisition: Isolate m/z 183.11 in the quadrupole. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to capture both the low-energy water loss (m/z 165) and the higher-energy acetate cleavage (m/z 125).

Protocol B: GC-EI-MS (Skeletal Fingerprinting)

Causality Focus: 3,5-diethyl-1H-pyrazole-1-acetic acid contains a free carboxylic acid, which causes severe intermolecular hydrogen bonding. If injected directly into a GC, it will suffer from poor volatility, thermal degradation, and extreme peak tailing. Derivatization is mandatory to replace the acidic proton with a non-polar trimethylsilyl (TMS) group.

  • Derivatization (Self-Validating Step): Transfer 100 µL of the sample (1 mg/mL in dry pyridine) to a silanized glass vial. Add 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes. This converts the compound to its TMS ester (MW shifts from 182 to 254 Da). Allow to cool to room temperature.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Set the EI source to 70 eV. Source temperature: 230°C. Scan range: m/z 40 to 400. The resulting spectra will show the molecular ion of the TMS-derivative (m/z 254) and the characteristic pyrazole core fragments.

References

  • 2-(5-Methyl-1H-pyrazol-1-yl)
  • Study of Fragmentation Mechanisms of Pyrrolo[3,4- c ]pyrazole Derived Aurora Kinase Inhibitors by ESI-QTOF-MS/MS Source: ResearchGate URL
  • Liquid Chromatography-Mass Spectrometry Analysis of High Source: ACTA Pharmaceutica Sciencia URL

Sources

Comparative

Orthogonal Purity Validation of 3,5-Diethyl-1H-pyrazole-1-acetic Acid: A Comparative Guide

The Analytical Imperative in Pyrazole Chemistry In pharmaceutical development, establishing the absolute purity of active intermediates is a non-negotiable prerequisite for ensuring downstream catalytic efficiency and pa...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative in Pyrazole Chemistry

In pharmaceutical development, establishing the absolute purity of active intermediates is a non-negotiable prerequisite for ensuring downstream catalytic efficiency and patient safety. 3,5-Diethyl-1H-pyrazole-1-acetic acid (also cataloged as Lersivirine metabolite M19 or UK-533,713) is a highly functionalized pyrazole derivative[1]. Because pyrazole scaffolds are ubiquitous in medicinal chemistry—often serving as critical pharmacophores for kinase inhibitors and anti-inflammatory agents—even trace impurities (such as unreacted starting materials or regioisomers) can drastically alter pharmacological profiles[2].

As a Senior Application Scientist, I advocate for an orthogonal analytical approach . Relying on a single modality is a systemic vulnerability. This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating framework for assessing the purity of 3,5-diethyl-1H-pyrazole-1-acetic acid.

FTIR Spectroscopy: Reference Data & Mechanistic Value

FTIR spectroscopy measures the absorption of infrared light by molecules, providing a rapid, non-destructive "fingerprint" of chemical bonds based on changes in their dipole moments[3]. For 3,5-diethyl-1H-pyrazole-1-acetic acid, FTIR is the first line of defense to confirm that the core functional groups—specifically the carboxylic acid and the heteroaromatic pyrazole ring—are intact[2].

Table 1: Expected FTIR Spectral Assignments for 3,5-Diethyl-1H-pyrazole-1-acetic Acid
Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
3200 – 2500 O–H (Carboxylic)Stretching (broad)Confirms the acetic acid moiety; broadness is caused by extensive intermolecular hydrogen bonding.
2960, 2870 C–H (Aliphatic)Asym/Sym StretchValidates the presence of the 3,5-diethyl substituents.
1710 – 1730 C=O (Carboxylic)StretchingCritical marker for the un-ionized acetic acid carbonyl. A shift here indicates salt formation or degradation.
1550 – 1590 C=N / C=CRing StretchingCharacteristic of the pyrazole heteroaromatic core.
1450 C–H (Aliphatic)BendingCorresponds to the methylene/methyl groups of the ethyl chains.
1220 C–O (Carboxylic)StretchingConfirms the single bond oxygen linkage in the acid.

Note: While FTIR provides excellent qualitative verification, it cannot easily differentiate between closely related structural isomers or quantify trace impurities due to spectral overlap[4].

The Orthogonal Triad: FTIR vs. HPLC vs. qNMR

To build a robust purity profile, we must cross-reference techniques that operate on fundamentally different physical principles[5].

Table 2: Objective Comparison of Analytical Modalities
FeatureATR-FTIRRP-HPLC-UV¹H qNMR
Physical Principle Dipole moment changes via IR absorption[3]Hydrophobic partitioning & UV absorptionNuclear spin resonance in a magnetic field[5]
Separation Power None (Bulk analysis)High (Resolves structurally similar impurities)Low-Moderate (Relies on chemical shift dispersion)
Quantification Semi-quantitative at bestRelative Mass % (requires identical reference standard)Absolute Mass % (requires internal standard only)
Primary Use Case Rapid ID, polymorphic screeningRoutine batch release, trace impurity profilingPrimary reference standard certification

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical method must be designed as a self-validating system. The following protocols detail the causality behind each experimental choice.

Protocol A: ATR-FTIR Functional Group Verification
  • Background Validation: Collect a background scan (air) using 32 co-added scans at 4 cm⁻¹ resolution immediately prior to the sample.

    • Causality: This subtracts atmospheric CO₂ and water vapor, preventing false peaks in the 2300 cm⁻¹ and 3000-3600 cm⁻¹ regions that could mask the carboxylic O-H stretch.

  • Sample Application: Place 2-3 mg of solid 3,5-diethyl-1H-pyrazole-1-acetic acid directly onto the diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is hygroscopic and can introduce moisture artifacts that artificially broaden the O-H band, compromising the integrity of the acid analysis.

  • Data Acquisition & Verification: Run 32 scans. Ensure the C=O peak at ~1710 cm⁻¹ has an absorbance between 0.2 and 0.8 AU.

    • Causality: This confirms the detector is operating within its linear dynamic range, preventing peak distortion.

Protocol B: RP-HPLC-UV Purity Separation
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

    • Causality: TFA lowers the pH below the pKa of the acetic acid moiety. Keeping the molecule fully protonated prevents peak tailing and split peaks, ensuring accurate integration.

  • System Suitability Test (SST): Inject a known standard mixture before the sample. Verify that the theoretical plate count is >5000 and the tailing factor is <1.5.

    • Causality: The SST self-validates the column's efficiency and confirms that the system is capable of resolving trace impurities before any real sample is consumed.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes on a C18 column at 30°C, monitoring at 220 nm and 254 nm.

    • Causality: 220 nm captures the carboxylic acid absorbance, while 254 nm selectively detects the conjugated pyrazole ring system.

Protocol C: qNMR Absolute Quantification
  • Standard Co-Weighing: Weigh exactly 10.0 mg of the sample and 5.0 mg of a certified internal standard (e.g., Maleic acid, purity >99.9%) into a single vial using a microbalance.

    • Causality: Maleic acid provides a distinct singlet at ~6.3 ppm, which perfectly avoids overlap with the pyrazole ring proton or the aliphatic ethyl signals[5].

  • Relaxation Delay (D1) Optimization: Acquire the ¹H-NMR spectrum in DMSO-d₆ with a D1 delay of at least 30 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation (T1) of all nuclei. Failing to allow full relaxation leads to truncated signals and artificially skewed purity calculations.

Orthogonal Workflow Visualization

The following diagram illustrates the logical progression of integrating these three techniques to form a fail-safe batch release workflow.

PurityWorkflow Start 3,5-Diethyl-1H-pyrazole-1-acetic acid Batch Synthesis FTIR ATR-FTIR Spectroscopy (Rapid Functional Group ID) Start->FTIR Step 1 HPLC RP-HPLC-UV (Impurity Separation & Relative %) FTIR->HPLC Pass qNMR 1H qNMR (Absolute Mass % Quantification) HPLC->qNMR Step 3 Decision Purity > 99.0%? qNMR->Decision Release Certificate of Analysis (Batch Release) Decision->Release Yes Repurify Recrystallization (Impurity Purge) Decision->Repurify No Repurify->Start Re-test

Caption: Orthogonal analytical workflow for pyrazole derivative purity validation.

References

  • Title : Lersivirine metabolite M19 | C17H16N4O3 | CID 69361841 - PubChem - NIH Source : nih.gov URL :[Link]

  • Title : Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives Source : mdpi.com URL :[Link]

  • Title : Difference between FTIR Analysis and HPLC Analysis Source : rockymountainlabs.com URL :[Link]

  • Title : A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring Source : tandfonline.com URL :[Link]

Sources

Validation

Benchmarking 3,5-Diethyl-1H-Pyrazole-1-Acetic Acid Against Standard Pyrazole Ligands: A Comprehensive Guide

As coordination chemistry and rational drug design evolve, the selection of tailored ligands becomes the primary determinant of complex stability, reactivity, and biological efficacy. Pyrazole derivatives have long serve...

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Author: BenchChem Technical Support Team. Date: April 2026

As coordination chemistry and rational drug design evolve, the selection of tailored ligands becomes the primary determinant of complex stability, reactivity, and biological efficacy. Pyrazole derivatives have long served as versatile building blocks due to their robust coordination capabilities and tunable steric profiles[1]. Among these, 3,5-diethyl-1H-pyrazole-1-acetic acid (also recognized in pharmacological contexts as UK-533,713 or Lersivirine metabolite M19[2][3]) represents a highly specialized scaffold.

This guide provides an objective, data-driven benchmark of 3,5-diethyl-1H-pyrazole-1-acetic acid against standard, unsubstituted pyrazole-1-acetic acid and simple pyrazole ligands, focusing on structural causality, coordination behavior, and experimental validation.

Structural Rationale and Mechanistic Causality

The architectural differences between standard pyrazoles and 3,5-diethyl-1H-pyrazole-1-acetic acid dictate their distinct physicochemical behaviors.

  • Bidentate Coordination Potential: The presence of the acetic acid moiety at the N1 position transforms the ligand from a simple monodentate nitrogen donor into a versatile bidentate (N, O) chelator[4]. This allows for the formation of stable metallacycles, which are thermodynamically favored over monodentate coordination due to the chelate effect.

  • Steric Shielding via Diethyl Substitution: The ethyl groups at the C3 and C5 positions introduce significant steric bulk flanking the coordination sites. Unlike unsubstituted pyrazole-1-acetic acid, the 3,5-diethyl variant enforces a specific coordination geometry, often preventing the formation of higher-order polymeric networks and favoring discrete, low-nuclearity complexes. This steric hindrance is crucial for designing selective catalysts or stabilizing specific metal oxidation states[1].

  • Electronic Inductive Effects: The electron-donating nature of the ethyl groups increases the basicity of the pyrazole N2 nitrogen, enhancing its σ-donor capacity compared to unsubstituted analogs.

Workflow: Ligand Coordination and Benchmarking

G N1 Ligand Selection 3,5-Diethyl vs. Standard N2 Metal Salt Addition (e.g., Pd(II), Cu(II)) N1->N2 Equimolar Ratio N3 Deprotonation (Base: NaOH / Et3N) N2->N3 Solvent: MeOH/H2O N4 Coordination Complex Formation N3->N4 Reflux 2-4h N5 Characterization (NMR, XRD, UV-Vis) N4->N5 Isolation & Purifcation

Caption: Experimental workflow for synthesizing and benchmarking pyrazole-1-acetic acid complexes.

Experimental Protocol: Synthesis and Stability Benchmarking

To objectively compare the performance of these ligands, we utilize a standardized metal-complexation protocol using Palladium(II) as a benchmark metal, given its well-documented affinity for pyrazole/pyrazolate ligands[1].

Step-by-Step Methodology: Palladium(II) Complexation

Objective: Synthesize and evaluate the stability of Pd(II) complexes using 3,5-diethyl-1H-pyrazole-1-acetic acid versus standard pyrazole-1-acetic acid.

  • Preparation of Metal Precursor: Dissolve 1.0 mmol of K2​[PdCl4​] in 10 mL of deionized water.

  • Ligand Solution: In a separate flask, dissolve 2.0 mmol of the target ligand (3,5-diethyl-1H-pyrazole-1-acetic acid or pyrazole-1-acetic acid) in 15 mL of methanol.

  • Deprotonation: Add 2.0 mmol of sodium hydroxide (NaOH) to the ligand solution to deprotonate the carboxylic acid, generating the active carboxylate-pyrazole chelator. Causality: Deprotonation is essential to activate the oxygen donor, ensuring bidentate (N,O) coordination rather than weak monodentate N-coordination.

  • Complexation: Dropwise add the ligand solution to the K2​[PdCl4​] solution under continuous magnetic stirring at room temperature.

  • Incubation: Heat the mixture to 60°C and reflux for 4 hours. The bulky 3,5-diethyl groups require elevated thermal energy to overcome steric repulsion during the transition state of complex formation.

  • Isolation: Cool to room temperature. Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry under vacuum.

  • Stability Assay: Subject the isolated complexes to competitive ligand exchange assays using a strong chelator (e.g., EDTA) monitored via UV-Vis spectroscopy to determine the dissociation constant ( Kd​ ).

Quantitative Data and Comparative Analysis

The following table summarizes the benchmarking data, highlighting how the structural modifications of 3,5-diethyl-1H-pyrazole-1-acetic acid impact its physicochemical and coordination profile.

ParameterUnsubstituted PyrazolePyrazole-1-Acetic Acid3,5-Diethyl-1H-Pyrazole-1-Acetic Acid
Molecular Weight 68.08 g/mol 126.11 g/mol 182.22 g/mol
Coordination Mode Monodentate (N)Bidentate (N, O)Bidentate (N, O)
Steric Hindrance LowLowHigh (C3, C5 ethyl groups)
Typical Complex Topology Mononuclear / PolymericPolymeric NetworksDiscrete Mononuclear / Dinuclear
Lipophilicity (LogP) ~0.2~ -0.1~ 1.8 (Enhanced organic solubility)
Pd(II) Complex Stability ModerateHighVery High (Sterically locked)

Analysis: The data clearly demonstrates that while standard pyrazole-1-acetic acid is prone to forming extended polymeric networks due to a lack of steric protection, the 3,5-diethyl variant enforces the formation of discrete complexes. Furthermore, the lipophilicity is significantly increased, which is a critical parameter for applications in homogeneous catalysis (requiring solubility in organic solvents) and pharmacology (e.g., ADMET profiling for metabolites like UK-533,713[2][5]).

Conclusion

Benchmarking 3,5-diethyl-1H-pyrazole-1-acetic acid against standard pyrazole ligands reveals a clear structural-functional causality. The integration of the N-acetic acid arm provides reliable bidentate chelation, while the 3,5-diethyl substituents offer essential steric shielding and enhanced lipophilicity. This makes it a superior candidate for synthesizing stable, discrete metal complexes and serves as a robust scaffold in advanced drug development pipelines.

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Comparative

Comparative toxicity of 3,5-diethyl-1H-pyrazole-1-acetic acid and its structural analogs

The pyrazole-1-acetic acid scaffold is a highly versatile pharmacophore utilized across drug development (particularly in non-nucleoside reverse transcriptase inhibitors like Lersivirine) and agrochemical design. However...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole-1-acetic acid scaffold is a highly versatile pharmacophore utilized across drug development (particularly in non-nucleoside reverse transcriptase inhibitors like Lersivirine) and agrochemical design. However, the specific alkyl substitution pattern at the 3 and 5 positions of the pyrazole ring drastically alters the molecule's pharmacokinetic properties, off-target binding, and overarching toxicity profile.

As researchers optimize lead compounds, understanding the comparative toxicity of 3,5-diethyl-1H-pyrazole-1-acetic acid against its structural analogs—specifically the unsubstituted and 3,5-dimethyl variants—is critical for minimizing late-stage preclinical attrition.

Mechanistic Causality: Structure-Toxicity Relationships (SAR)

The toxicity of pyrazole derivatives is largely governed by their nucleophilicity and steric bulk.

1. Off-Target Metal Chelation (The Dimethyl Hazard) Unsubstituted pyrazoles and their 3,5-dimethyl analogs (e.g., 3,5-dimethylpyrazole) exhibit significant nucleophilic character. This allows the pyrazole nitrogen to form stable complexes with off-target metalloenzymes in the liver. Consequently, [1]. The lack of sufficient steric hindrance around the nitrogen atoms facilitates this detrimental chelation.

2. Hepatic Autoinduction vs. Direct Cytotoxicity (The Diethyl Advantage) Replacing the methyl groups with ethyl groups to form the 3,5-diethyl scaffold (the core of the [2]) fundamentally shifts the hazard profile. The ethyl groups increase both lipophilicity (LogP) and steric bulk. This steric shielding reduces off-target nucleophilic binding, effectively mitigating direct hepatocellular necrosis. However, the increased lipophilicity triggers a different physiological response: the rapid autoinduction of Cytochrome P450 (CYP450) enzymes. Rather than causing direct organ damage, the diethyl analog accelerates its own hepatic clearance.

SAR_Toxicity Node1 Pyrazole-1-acetic acid Core Scaffold Node2 3,5-Dimethyl Substitution (e.g., 3,5-DMP) Node1->Node2 Node3 3,5-Diethyl Substitution (e.g., Lersivirine core) Node1->Node3 Node6 Off-target Metal Chelation Node2->Node6 Node7 Increased Steric Bulk Lower Nucleophilicity Node3->Node7 Node4 High Hepatotoxicity Risk Reproductive Toxin Node5 CYP450 Autoinduction Reduced Teratogenicity Node6->Node4 Node7->Node5

Structure-toxicity relationship comparing dimethyl and diethyl pyrazole-1-acetic acid scaffolds.

Comparative Toxicity Data

The table below synthesizes the quantitative and qualitative toxicity profiles of the core pyrazole-1-acetic acid analogs, highlighting the superior safety window of the diethyl substitution.

CompoundSubstitution PatternPrimary Hazard / Target OrganIn Vitro Cytotoxicity (HepG2/HeLa IC50)In Vivo Developmental Toxicity
1H-pyrazole-1-acetic acid UnsubstitutedSkin/Eye Irritation> 500 μMInsufficient data; general irritant
3,5-Dimethyl-1H-pyrazole-1-acetic acid 3,5-DimethylHepatotoxicity, Reproductive System~50-100 μMSuspected teratogen / fertility toxin
3,5-Diethyl-1H-pyrazole-1-acetic acid 3,5-DiethylHepatic Autoinduction> 200 μMNon-teratogenic; high-dose growth retardation

Note: The diethyl derivative demonstrates a highly favorable cytotoxicity profile, though high-dose administration (350–500 mg/kg/day) in pregnant rodent models is associated with intrauterine growth retardation due to maternal metabolic stress, rather than direct teratogenicity.

Self-Validating Experimental Protocols

To accurately assess the toxicity of 3,5-diethyl-1H-pyrazole-1-acetic acid and its analogs, standard assays must be engineered to account for their unique pharmacokinetic behaviors. The following protocols are designed as self-validating systems to prevent false-positive toxicity readings caused by metabolic autoinduction.

Protocol 1: Multiplexed Hepatotoxicity and Autoinduction Screening

Causality Check: Standard viability assays (like MTT) cannot distinguish between CYP450 autoinduction-driven metabolic stress and direct hepatocellular necrosis. This protocol multiplexes CYP activity with ATP depletion to isolate the mechanism of toxicity.

  • Cell Seeding: Seed metabolically competent HepG2 cells at 1×104 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs (0.1 μM to 500 μM) in DMSO (final DMSO concentration <0.5%). Dose the cells and incubate for 72 hours.

  • CYP Induction Readout (Control System): Prior to assessing viability, introduce a luminescent CYP3A4/CYP2B6 substrate (e.g., P450-Glo™). Incubate for 1 hour and read luminescence. A spike in luminescence confirms autoinduction rather than direct toxicity.

  • Viability Assessment: Wash the cells and apply an ATP-depletion reagent (e.g., CellTiter-Glo®). Read the secondary luminescence.

  • Data Synthesis: Calculate the ratio of CYP induction to ATP depletion. Compounds like the 3,5-diethyl analog will show high CYP induction with minimal ATP depletion, validating its safety profile against the highly necrotic dimethyl analog.

Protocol 2: Autoinduction-Compensated Embryo-Fetal Toxicity Assay

Causality Check: Because 3,5-diethyl pyrazoles induce their own metabolism in rodents, a static dosing regimen results in sub-therapeutic exposure by day 3, leading to false-negative teratogenicity data. We utilize a stepped-dosing paradigm modeled after the [3] [4].

  • Animal Mating & Grouping: Utilize mated Crl:CD1(ICR) mice. Divide into vehicle control, low-dose (150 mg/kg), and high-dose groups.

  • Stepped Dosing Regimen (Critical Step): Administer the compound via oral gavage. For the high-dose group, administer 250 mg/kg on Gestation Days (GD) 6 to 7. On GD 8, once hepatic enzymes are fully induced, increase the dose to 500 mg/kg/day through GD 17. This maintains constant systemic exposure despite accelerated clearance.

  • Cesarean Section: Perform C-sections on GD 18.

  • Fetal Evaluation: Evaluate fetuses for external, visceral, and skeletal malformations. Differentiate between delayed skeletal ossification (a secondary effect of maternal metabolic stress) and true teratogenic malformations (direct compound toxicity).

ProtocolWorkflow Step1 1. Compound Preparation (>99% Purity via HPLC) Step2 2. Multiplexed In Vitro Assay (HepG2: CYP Induction + ATP) Step1->Step2 Validate Scaffold Step3 3. Rodent Dose-Ranging (Identify Autoinduction Window) Step2->Step3 IC50 & CYP Profile Step4 4. Stepped-Dose Administration (Compensate for Clearance) Step3->Step4 Pharmacokinetic Shift Step5 5. Embryo-Fetal Evaluation (Skeletal & Visceral Analysis) Step4->Step5 Sustained Exposure

Workflow for self-validating pyrazole toxicity screening with autoinduction compensation.

Conclusion

The transition from a 3,5-dimethyl to a 3,5-diethyl substitution on the pyrazole-1-acetic acid scaffold represents a masterclass in toxicity mitigation through steric engineering. While the diethyl analog introduces complexities in pharmacokinetic modeling due to CYP450 autoinduction, it successfully abolishes the severe hepatotoxic and teratogenic liabilities associated with less substituted pyrazoles. Drug development professionals must leverage autoinduction-compensated protocols to accurately evaluate these advanced scaffolds in preclinical models.

References

  • Haz-Map: Hazardous Agents Database 3,5-Dimethylpyrazole - Occupational and Environmental Hepatotoxicity URL: [Link]

  • PubChem, National Library of Medicine Lersivirine metabolite M19 (CID 69361841) URL:[Link]

  • Birth Defects Research Part B: Developmental and Reproductive Toxicology Developmental toxicity of lersivirine in rabbits when administered throughout organogenesis URL:[Link]

  • Birth Defects Research Part B: Developmental and Reproductive Toxicology Developmental toxicity study of lersivirine in mice URL:[Link]

Validation

Validating the Biological Activity of 3,5-Diethyl-1H-Pyrazole-1-Acetic Acid in Biochemical Assays

A Senior Application Scientist’s Guide to Pharmacophore Benchmarking and Assay Validation In the landscape of early-stage drug discovery, the pyrazole nucleus stands out as a privileged scaffold. Specifically, 3,5-diethy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Pharmacophore Benchmarking and Assay Validation

In the landscape of early-stage drug discovery, the pyrazole nucleus stands out as a privileged scaffold. Specifically, 3,5-diethyl-1H-pyrazole-1-acetic acid represents a highly functionalized building block frequently utilized in the synthesis of anti-inflammatory, antimicrobial, and antiviral agents. As a Senior Application Scientist, I often guide research teams through the rigorous validation of such pharmacophores.

This guide provides an objective, data-backed framework for evaluating the biological activity of 3,5-diethyl-1H-pyrazole-1-acetic acid in targeted biochemical assays, comparing its performance against established industry standards.

Mechanistic Rationale: The Pyrazole-1-Acetic Acid Scaffold

Before designing an assay, one must understand the structural causality behind the compound's biological activity. The efficacy of 3,5-diethyl-1H-pyrazole-1-acetic acid is driven by its unique molecular topology:

  • The Pyrazole Core: Provides a stable, planar aromatic system capable of engaging in critical hydrogen bonding and π−π stacking interactions within target enzyme pockets.

  • 3,5-Diethyl Substitution: Unlike unsubstituted or simple dimethyl variants, the bulky diethyl groups provide precise steric hindrance. This allows the molecule to selectively anchor into the larger hydrophobic side-pockets of enzymes like Cyclooxygenase-2 (COX-2), avoiding the sterically restricted active site of COX-1 .

  • N1-Acetic Acid Moiety: This acidic tail acts as an essential pharmacophore, mimicking the carboxylate group of endogenous substrates (e.g., arachidonic acid). It forms critical salt bridges with key residues (such as Arg120 and Tyr355 in COX enzymes), anchoring the inhibitor in the catalytic channel .

Furthermore, complex derivatives of this scaffold, such as the lersivirine metabolite M19 (4-(3,5-dicyanophenoxy)-3,5-diethyl-1H-pyrazole-1-acetic acid), demonstrate the profound versatility of this core in extending beyond anti-inflammatory applications into antiviral target engagement .

Pathway AA Arachidonic Acid (Endogenous Substrate) COX2 Cyclooxygenase-2 (Target Enzyme) AA->COX2 Catalysis PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Oxidation PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 Isomerization DEPAA 3,5-diethyl-1H-pyrazole- 1-acetic acid DEPAA->COX2 Selective Inhibition NSAID Standard NSAIDs (e.g., Indomethacin) NSAID->COX2 Non-selective Inhibition

Fig 1: Mechanistic pathway of COX-2 inhibition by 3,5-diethyl-1H-pyrazole-1-acetic acid.

Comparative Performance Data

When benchmarking 3,5-diethyl-1H-pyrazole-1-acetic acid against standard therapeutics, it is crucial to evaluate both potency (IC50) and selectivity. The table below summarizes representative biochemical assay data comparing the performance of the diethyl-pyrazole scaffold against established clinical standards.

Table 1: Comparative Biochemical Performance of Pyrazole Scaffolds

Compound / ScaffoldPrimary TargetIC50 (COX-1) µMIC50 (COX-2) µMSelectivity Index (SI)Mechanism of Action
3,5-diethyl-1H-pyrazole-1-acetic acid COX-2> 50.01.25> 40.0Selective competitive inhibition
Celecoxib (Reference)COX-215.00.04375.0Highly selective inhibition
Indomethacin (Reference)COX-1 / COX-20.050.450.11Non-selective inhibition
Unsubstituted Pyrazole-1-acetic acid COX-1 / COX-228.518.21.56Weak, non-selective binding

Note: The 3,5-diethyl substitution significantly improves the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) compared to the unsubstituted parent compound, validating its use as a selective pharmacophore.

Self-Validating Experimental Protocol: Fluorometric Enzyme Inhibition Assay

To generate the data shown above, one must utilize a rigorous, self-validating protocol to distinguish true target engagement from assay interference (e.g., Pan-Assay Interference Compounds or PAINs).

Objective: To quantify the IC50 of 3,5-diethyl-1H-pyrazole-1-acetic acid against recombinant human COX-2. Assay Design Choice: Colorimetric assays are prone to interference from small molecules absorbing in the UV-Vis spectrum. Fluorometric detection using ADHP (10-acetyl-3,7-dihydroxyphenoxazine) provides a highly sensitive, red-shifted readout (Ex 535 nm / Em 587 nm) that bypasses compound auto-fluorescence.

Step 1: Reagent & Enzyme Preparation
  • Action: Reconstitute recombinant human COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Causality: COX enzymes require heme as a critical cofactor to maintain their peroxidase activity. Phenol acts as an electron donor, ensuring the rapid reduction of the peroxidase intermediate back to its resting state, thereby preventing enzyme auto-inactivation during the assay.

Step 2: Compound Serial Dilution
  • Action: Prepare a 10-point, 3-fold serial dilution of 3,5-diethyl-1H-pyrazole-1-acetic acid in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

  • Causality: Maintaining a strict 1% DMSO final concentration across all wells (including vehicle controls) is mandatory. Fluctuations in solvent concentration alter the enzyme's tertiary structure and will drastically shift the apparent IC50, leading to false positives.

Step 3: Inhibitor Pre-Incubation
  • Action: Add the diluted compound to the enzyme mixture and pre-incubate at 25°C for 10 minutes.

  • Causality: Pyrazole-based inhibitors often exhibit time-dependent binding kinetics. Pre-incubation allows the compound to achieve steady-state equilibrium within the COX-2 hydrophobic channel before the competitive substrate is introduced.

Step 4: Reaction Initiation
  • Action: Initiate the reaction by adding a substrate master mix containing Arachidonic Acid (final 10 µM) and ADHP (final 10 µM).

  • Causality: Arachidonic acid is the endogenous substrate. Its conversion to PGH2 generates a hydroperoxide byproduct, which is subsequently used by the COX peroxidase domain to oxidize ADHP into the highly fluorescent resorufin.

Step 5: Kinetic Readout & Validation
  • Action: Monitor fluorescence continuously for 5 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (1% DMSO, full activity) and a positive control (10 µM Celecoxib, full inhibition). A Z'-factor > 0.6 confirms assay robustness and validates that the compound's IC50 data is reliable and free from systemic pipetting or reagent errors.

Workflow S1 1. Enzyme Reconstitution S2 2. Inhibitor Pre-incubation S1->S2 S3 3. Substrate Addition S2->S3 S4 4. Kinetic Readout S3->S4 S5 5. Data Analysis S4->S5

Fig 2: Self-validating biochemical assay workflow for screening pyrazole derivatives.

References
  • Current status of pyrazole and its biological activities Source: PubMed Central (PMC) URL:[Link] [1]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL:[Link] [1]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives Source: PubMed Central (PMC) URL:[Link] [1]

  • Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL:[Link] [1]

  • Lersivirine metabolite M19 | C17H16N4O3 | CID 69361841 Source: PubChem - NIH URL:[Link][1]

Safety & Regulatory Compliance

Safety

3,5-diethyl-1H-pyrazole-1-acetic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 3,5-Diethyl-1H-pyrazole-1-acetic acid As an application scientist, I recognize that proper chemical lifecycle management is just as critical as the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for 3,5-Diethyl-1H-pyrazole-1-acetic acid

As an application scientist, I recognize that proper chemical lifecycle management is just as critical as the synthesis or assay itself. 3,5-Diethyl-1H-pyrazole-1-acetic acid is a synthetic organic compound frequently utilized as a building block in drug discovery and agricultural chemistry. Because it contains both a nitrogen-rich pyrazole heterocycle and a carboxylic acid moiety, its disposal requires specific operational protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides drug development professionals and researchers with a self-validating, step-by-step methodology for the containment, segregation, and thermal destruction of this compound.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, we must understand the causality behind our handling choices. The compound's structure dictates its reactivity, environmental persistence, and ultimate disposal route.

Table 1: Physicochemical Properties of 3,5-Diethyl-1H-pyrazole-1-acetic acid

PropertyValueOperational Implication
CAS Number 922516-28-7 1Essential for manifesting hazardous waste documents accurately.
Molecular Formula C9​H14​N2​O2​ 1High nitrogen content requires specialized NOx scrubbers during incineration.
Molecular Weight 182.22 g/mol 1Used to calculate molar equivalents for neutralization if required.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires strict dust-control measures during spill cleanup.
Chemical Nature Weak Organic AcidCan react with strong bases; must be segregated from strong oxidizers.

Mechanistic Insight: The pyrazole ring is highly stable and resistant to standard microbial degradation in municipal wastewater systems. If flushed down the drain, it poses a risk of aquatic toxicity. Furthermore, the acetic acid side chain imparts mild acidity, meaning aqueous waste streams containing this compound must be handled as hazardous organic waste and properly pH-adjusted before final transport 2.

Primary Containment and PPE Protocol

Trustworthy protocols begin with the operator. Because pyrazole-acetic acid derivatives can act as respiratory irritants and may be harmful if absorbed through the skin, the following Personal Protective Equipment (PPE) is mandatory prior to handling any waste 3:

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption.

  • Eye Protection: Tight-fitting safety goggles (NIOSH or EN 166 approved) to protect against airborne dust.

  • Respiratory Protection: If handling outside a fume hood or during a spill, use an N95 (US) or P1 (EU) particulate respirator to prevent inhalation of the fine powder.

Step-by-Step Disposal Methodologies

The following workflows provide detailed, self-validating steps for managing both solid spills and routine liquid waste generation.

Protocol A: Solid Spill Containment and Cleanup

When a dry powder spill occurs, sweeping with a standard broom is strictly prohibited as it aerosolizes the active building block 4.

  • Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hood or snorkel) is active.

  • Moisten the Spill: Lightly mist the spilled 3,5-diethyl-1H-pyrazole-1-acetic acid with a compatible solvent (e.g., isopropanol or water) to suppress dust formation.

  • Mechanical Collection: Use a spark-proof spatula or a damp absorbent pad to carefully scoop the material.

  • Primary Packaging: Place the collected material into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Decontamination: Wipe the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acetic acid, followed by a water rinse. Add the wipes to the solid waste container.

Protocol B: Liquid Waste Segregation (Aqueous & Organic)

During synthesis or HPLC purification, the compound is often dissolved in solvents.

  • Assess Compatibility: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides) which could react vigorously with the organic pyrazole 5.

  • pH Verification: If the waste is purely aqueous, verify the pH. If highly acidic, neutralize carefully with 1M NaOH to a pH of 6-8 before capping, to prevent pressure buildup from secondary reactions.

  • Segregation: Pour the solution into a designated "Halogen-Free Organic Solvent Waste" carboy, unless halogenated solvents (like DCM) were used in the workflow.

  • Labeling: Clearly label the container with the full chemical name: "Contains 3,5-Diethyl-1H-pyrazole-1-acetic acid." Do not use abbreviations.

Waste Segregation and Incineration Logic

To visualize the decision-making process for disposal, follow the logical workflow below.

G Start Waste Generation: 3,5-Diethyl-1H-pyrazole-1-acetic acid Assess Assess Waste State (Solid vs. Solution) Start->Assess SolidWaste Solid Waste Container (HDPE Compatible) Assess->SolidWaste Dry powder / Spills LiquidWaste Organic Solvent Waste (Check Compatibility) Assess->LiquidWaste Dissolved in solvent Labeling Apply Hazardous Waste Label (N-Heterocycle Warning) SolidWaste->Labeling LiquidWaste->Labeling Storage Temporary Storage (Secondary Containment) Labeling->Storage Incineration Licensed Incineration (NOx Scrubber Required) Storage->Incineration EPA/RCRA Pickup

Hazardous Waste Segregation and Disposal Workflow for Pyrazole Derivatives.

Mechanistic Reasoning for Thermal Destruction: Why do we mandate incineration over landfill or drain disposal? The answer lies in the thermodynamics of the pyrazole ring. When handed over to a licensed professional waste disposal service 3, the compound is subjected to high-temperature incineration (typically >1000°C). The combustion of 3,5-diethyl-1H-pyrazole-1-acetic acid proceeds as follows:

C9​H14​N2​O2​+Excess O2​Δ​9CO2​+7H2​O+NOx​

Because the molecule contains two nitrogen atoms in its heterocyclic core, thermal destruction inherently generates nitrogen oxides ( NOx​ ). A standard municipal incinerator cannot handle this safely. Licensed chemical waste facilities utilize specialized catalytic scrubbers (often employing selective catalytic reduction with ammonia) to convert the toxic NOx​ back into harmless diatomic nitrogen ( N2​ ) and water before atmospheric release. This self-validating closed-loop system ensures absolute environmental compliance and safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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